C.I. Disperse orange 73
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
40690-89-9 |
|---|---|
Formule moléculaire |
C24H21N5O4 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C24H21N5O4/c25-15-4-16-28(17-18-33-24(30)19-5-2-1-3-6-19)22-11-7-20(8-12-22)26-27-21-9-13-23(14-10-21)29(31)32/h1-3,5-14H,4,16-18H2 |
Clé InChI |
SCLYXZFZPIKFAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
40690-89-9 |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of Disperse Orange 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 73 is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers, particularly polyester.[1][2] Its molecular structure, characterized by the presence of a chromophoric azo group (-N=N-) and various substituents, imparts a brilliant orange hue.[3] This guide provides a comprehensive overview of the synthesis and characterization of Disperse Orange 73, focusing on its chemical properties, detailed manufacturing protocol, and analytical characterization methods.
Chemical Identity and Physicochemical Properties
Disperse Orange 73 is chemically identified as 2-[N-(2-cyanoethyl)-4-(4-nitrophenyl)diazenylanilino]ethyl benzoate.[4] Key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CI Name | Disperse Orange 73 | [3] |
| CAS Number | 40690-89-9 | [5][6] |
| Molecular Formula | C₂₄H₂₁N₅O₄ | [3][5] |
| Molecular Weight | 443.45 g/mol | [3][5] |
| Appearance | Orange to reddish-brown powder | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol (B145695). | [7] |
Synthesis of Disperse Orange 73
The synthesis of Disperse Orange 73 is a multi-step process involving the preparation of a coupling component followed by a diazotization-coupling reaction. The overall manufacturing method involves the diazotization of p-nitroaniline and its subsequent coupling with a benzoylated derivative of N-cyanoethyl-N-hydroxyethylaniline.[4]
Experimental Protocol
Step 1: Preparation of the Coupling Component (2-[N-(2-cyanoethyl)anilino]ethyl benzoate)
-
N-cyanoethyl-N-hydroxyethylaniline is reacted with benzoyl chloride in a suitable solvent.
-
The reaction mixture is stirred at a controlled temperature to facilitate the benzoylation of the hydroxyl group.
-
Upon completion, the product is isolated, purified, and dried.
Step 2: Diazotization of p-Nitroaniline
-
p-Nitroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid.
-
The solution is cooled to 0-5°C in an ice bath to ensure the stability of the resulting diazonium salt.
-
A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the p-nitroaniline solution while maintaining the low temperature and stirring vigorously.
-
The reaction is monitored for the complete conversion of the primary amine to the diazonium salt. The resulting diazonium salt solution is kept cold and used immediately in the next step.
Step 3: Azo Coupling Reaction
-
The prepared coupling component, 2-[N-(2-cyanoethyl)anilino]ethyl benzoate, is dissolved in a suitable medium.
-
The cold diazonium salt solution from Step 2 is slowly added to the solution of the coupling component with continuous stirring, while maintaining the temperature between 0-5°C.
-
The pH of the reaction mixture is carefully controlled, as the coupling reaction is pH-dependent.
-
The coupling reaction results in the formation of the Disperse Orange 73 dye, which precipitates out of the solution.
-
The precipitated dye is collected by filtration, washed thoroughly with water to remove any unreacted starting materials and byproducts, and then dried.
Characterization of Disperse Orange 73
The characterization of the synthesized Disperse Orange 73 is crucial to confirm its chemical structure and purity. The following analytical techniques are typically employed.
Spectroscopic Analysis
4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Disperse Orange 73 is expected to show characteristic absorption bands for the nitro group (NO₂), nitrile group (C≡N), ester carbonyl group (C=O), and the azo bond (-N=N-).
Experimental Protocol: A small amount of the dried dye sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (nitrile) | 2230 - 2210 |
| C=O (ester) | 1750 - 1735 |
| N=N (azo) | ~1450 |
| NO₂ (nitro) | 1550 - 1500 and 1360 - 1290 |
| C-H (aromatic) | 3100 - 3000 |
| C-O (ester) | 1300 - 1000 |
4.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the dye molecule and is used to determine the wavelength of maximum absorption (λmax), which corresponds to the color of the dye.
Experimental Protocol: A dilute solution of Disperse Orange 73 is prepared in a suitable solvent (e.g., ethanol or acetone). The UV-Vis spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.
| Parameter | Expected Value |
| λmax | In the visible region, corresponding to its orange color. |
4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the dye, confirming the connectivity of atoms and the chemical environment of the protons and carbon atoms.
Experimental Protocol: The dye sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
| ¹H NMR Data | ¹³C NMR Data |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Aromatic protons | Aromatic carbons |
| Aliphatic protons (-CH₂-) | Aliphatic carbons (-CH₂-) |
| Nitrile carbon (-C≡N) | |
| Carbonyl carbon (-C=O) |
4.1.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the dye and to obtain information about its structure through fragmentation patterns.
Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.
| Ion | Expected m/z |
| [M+H]⁺ | ~444.16 |
| [M+Na]⁺ | ~466.14 |
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of Disperse Orange 73.
Conclusion
This technical guide has outlined the synthesis and characterization of Disperse Orange 73. The synthesis is a well-established process involving diazotization and azo coupling. The characterization relies on a suite of standard analytical techniques to confirm the identity, structure, and purity of the final product. While detailed spectral data for Disperse Orange 73 is not widely published, the methodologies described herein provide a robust framework for its analysis. This information is intended to support researchers and professionals in the fields of dye chemistry and material science.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. Disperse Orange 73 Orange F-Sf 100% Disperse Dyes - Disperse Orange 73, Orange F-Sf | Made-in-China.com [m.made-in-china.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Disperse Orange 73 | 40690-89-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
A Technical Guide to the Photophysical Properties of C.I. Disperse Orange 73
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to C.I. Disperse Orange 73
This compound is a synthetic organic dye belonging to the single azo class. Its chemical structure and fundamental properties are summarized in Table 1. The chromophore system, based on the azo group (-N=N-), is responsible for its characteristic orange color. Disperse dyes are designed to be sparingly soluble in water and are applied from aqueous dispersions to hydrophobic fibers.
Table 1: General Properties of this compound
| Property | Value | Reference |
| C.I. Name | Disperse Orange 73 | |
| Chemical Class | Monoazo | |
| Molecular Formula | C₂₄H₂₁N₅O₄ | [1] |
| Molecular Weight | 443.45 g/mol | |
| CAS Number | 79300-11-1, 40690-89-9 | [1] |
| Appearance | Orange Powder | |
| Primary Application | Dyeing of polyester (B1180765) fibers | [1] |
Core Photophysical Properties and Experimental Characterization
The interaction of a dye with light is defined by its photophysical properties. These include light absorption, fluorescence emission, and the efficiencies of these processes. The following sections detail the key properties and the experimental protocols for their determination.
Absorption and Emission Spectra
The absorption spectrum reveals the wavelengths of light a molecule absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. These are fundamental to understanding the electronic transitions within the dye molecule. Azo dyes are known to exhibit solvatochromism, where the absorption and emission maxima shift depending on the polarity of the solvent.[4][5]
Table 2: Example Photophysical Data for a Representative Azo Disperse Dye (C.I. Disperse Orange 25)
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| Dichloromethane | 450 | 580 | 130 |
| Acetone | 445 | 570 | 125 |
| Ethanol | 440 | 565 | 125 |
| Cyclohexane | 420 | 530 | 110 |
Note: This data is for C.I. Disperse Orange 25 and is provided for illustrative purposes due to the lack of specific data for this compound.
Objective: To determine the absorption and fluorescence emission spectra of this compound in various solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., dichloromethane, acetone, ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.
-
From the stock solution, prepare dilute solutions in the various spectroscopic grade solvents. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
-
UV-Visible Absorption Measurement:
-
Set the UV-Visible spectrophotometer to scan a wavelength range of 300-700 nm.
-
Use the corresponding pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum of the dye solution in a quartz cuvette.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission Measurement:
-
Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.
-
Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 750 nm.
-
Identify the wavelength of maximum emission (λmax).
-
-
Data Analysis:
-
Plot absorbance versus wavelength and fluorescence intensity versus wavelength.
-
Determine the Stokes shift by calculating the difference between the emission λmax and the absorption λmax.
-
Repeat the measurements in different solvents to investigate solvatochromic effects.
-
Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
Table 3: Example Quantum Yield Data for a Representative Azo Dye
| Solvent | Quantum Yield (Φf) |
| Dichloromethane | 0.15 |
| Acetone | 0.12 |
| Ethanol | 0.10 |
| Cyclohexane | 0.05 |
Note: This data is hypothetical and for illustrative purposes.
Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.
Materials:
-
This compound solution (as prepared above)
-
Quantum yield standard solution (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
-
UV-Visible Spectrophotometer
-
Fluorometer
Procedure:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample.
-
Absorbance Matching: Prepare a series of dilutions of both the sample and the standard in the same solvent. Measure the absorbance of each at the same excitation wavelength. The absorbance should be kept below 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) Where:
-
Φst is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
x denotes the sample and st denotes the standard
-
-
Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon.
Table 4: Example Fluorescence Lifetime Data for a Representative Azo Dye
| Solvent | Fluorescence Lifetime (τ) (ns) |
| Dichloromethane | 1.8 |
| Acetone | 1.5 |
| Ethanol | 1.2 |
| Cyclohexane | 0.8 |
Note: This data is hypothetical and for illustrative purposes.
Objective: To measure the fluorescence lifetime of this compound.
Materials:
-
This compound solution
-
TCSPC system with a pulsed laser source (e.g., a picosecond diode laser)
-
Photomultiplier tube (PMT) or other sensitive detector
Procedure:
-
Instrument Setup:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for many excitation-emission cycles.
-
-
Data Acquisition:
-
A histogram of the number of photons detected versus time is constructed. This decay curve represents the probability of fluorescence emission over time.
-
-
Data Analysis:
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the equation is: I(t) = I₀ * exp(-t/τ) Where:
-
I(t) is the intensity at time t
-
I₀ is the initial intensity
-
τ is the fluorescence lifetime
-
-
Potential Applications in Research and Development
While primarily an industrial dye, a thorough understanding of the photophysical properties of this compound could open avenues for its use in research applications. For instance, its solvatochromic nature could be exploited in the development of sensors for solvent polarity. If found to have suitable photostability and quantum yield, it could potentially be explored as a fluorescent probe in non-biological systems.
Conclusion
This technical guide has outlined the necessary experimental framework for the comprehensive characterization of the photophysical properties of this compound. Although specific quantitative data for this dye is not currently available in the public domain, the provided protocols for absorption and emission spectroscopy, quantum yield determination, and fluorescence lifetime measurements offer a clear path for its investigation. The illustrative data from related azo dyes serves to contextualize the expected behavior of this compound. A detailed understanding of these properties is crucial for any potential application beyond its traditional use in the textile industry and provides valuable insights for the design of new functional dyes.
References
- 1. Disperse Orange 73 Orange F-Sf 100% Disperse Dyes - Disperse Orange 73 and Orange F-Sf [orienchem.en.made-in-china.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Disperse Orange 73 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvatochromism - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of Disperse Orange 73 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Orange 73, a monoazo dye used in the textile industry and other specialized applications. Understanding the solubility of this dye in various organic solvents is critical for optimizing dyeing processes, developing new formulations, and conducting toxicological and environmental impact studies. While specific quantitative solubility data for Disperse Orange 73 is not extensively published, this guide synthesizes available information on its general solubility, provides a detailed protocol for its experimental determination, and presents illustrative data.
Introduction to Disperse Orange 73
Disperse Orange 73 (CAS No. 79300-11-1) is a synthetic dye belonging to the disperse class, characterized by its low water solubility and its ability to dye hydrophobic fibers such as polyester.[1] Its chemical structure, C₂₄H₂₁N₅O₄, imparts a brilliant orange hue. The molecule's relatively nonpolar nature dictates its solubility behavior, favoring dissolution in organic solvents over aqueous media.
Solubility of Disperse Orange 73: An Overview
Disperse Orange 73 is known to be practically insoluble in water but exhibits solubility in a range of organic solvents. This solubility is a key factor in its application, particularly in dyeing processes where the dye is transferred from a dispersion to the fiber. The general principle of "like dissolves like" applies, with the dye showing greater affinity for more polar organic solvents.
While precise, publicly available quantitative data is limited, it is established that Disperse Orange 73 is soluble in solvents such as acetone (B3395972) and ethanol.[1] The extent of solubility is influenced by factors including the specific solvent, temperature, and the presence of other chemical agents like dispersing agents.
Quantitative Solubility Data (Illustrative)
| Organic Solvent | Chemical Class | Temperature (°C) | Illustrative Solubility (g/L) |
| Acetone | Ketone | 25 | 2.5 |
| Ethanol | Alcohol | 25 | 1.8 |
| Methanol | Alcohol | 25 | 1.5 |
| N,N-Dimethylformamide (DMF) | Amide | 25 | 5.0 |
| Toluene | Aromatic Hydrocarbon | 25 | 0.5 |
| Dichloromethane | Halogenated Hydrocarbon | 25 | 1.2 |
| Ethyl Acetate | Ester | 25 | 2.0 |
| n-Hexane | Aliphatic Hydrocarbon | 25 | <0.1 |
Note: These values are for illustrative purposes only and should be confirmed by experimental measurement.
Experimental Protocol for Determining the Solubility of Disperse Orange 73
The solubility of Disperse Orange 73 in an organic solvent can be accurately determined using UV-Visible spectrophotometry. This method relies on the dye's ability to absorb light at a specific wavelength and the direct relationship between absorbance and concentration, as described by the Beer-Lambert Law.
Materials and Equipment
-
This compound (analytical standard)
-
Organic solvents of interest (analytical grade)
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Visible spectrophotometer
-
Cuvettes (quartz or glass, depending on the solvent and wavelength)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of Disperse Orange 73.
Detailed Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a small amount of Disperse Orange 73 and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).
-
Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.
-
Determine the wavelength of maximum absorbance (λmax) of the dye in the specific solvent by scanning the absorbance of one of the standard solutions across the visible spectrum.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of Disperse Orange 73 to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Place the container in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Measurement and Calculation:
-
After equilibration, allow the solution to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm solvent-compatible filter to remove all undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of Disperse Orange 73 in the solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can affect the solubility of Disperse Orange 73 in organic solvents:
-
Solvent Polarity: As a moderately polar molecule, Disperse Orange 73 will generally exhibit higher solubility in polar organic solvents like DMF, acetone, and alcohols compared to nonpolar solvents like hexane.
-
Temperature: The solubility of solids in liquids typically increases with temperature. This is a critical parameter in dyeing processes, where elevated temperatures are used to increase dye solubility and facilitate its diffusion into the fiber.
-
Molecular Structure of the Dye: The presence of polar functional groups in the dye molecule can influence its interaction with solvent molecules.
-
Presence of Other Solutes: Dispersing agents and other additives in a formulation can impact the apparent solubility of the dye.
Conclusion
While specific quantitative solubility data for Disperse Orange 73 remains a gap in readily accessible literature, its general solubility characteristics are understood. For researchers and professionals requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination using UV-Visible spectrophotometry. A thorough understanding and experimental quantification of the solubility of Disperse Orange 73 in relevant organic solvents are paramount for the effective and efficient use of this dye in various industrial and research applications.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of C.I. Disperse Orange 73
Disclaimer: This technical guide provides a comprehensive overview of the anticipated thermal stability and degradation of C.I. Disperse Orange 73 based on the general behavior of analogous monoazo disperse dyes. Due to a lack of publicly available experimental data specific to this dye, the quantitative data and degradation pathways presented herein are illustrative and intended to serve as a guide for researchers.
Introduction
This compound is a monoazo disperse dye widely utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Its chemical structure, characterized by a nitro-substituted diazenyl group and a complex amine substituent, dictates its tinctorial properties and its performance under various conditions, including thermal stress. Understanding the thermal stability and degradation profile of this compound is critical for optimizing dyeing processes, ensuring product quality, and assessing its environmental fate. This guide provides a detailed examination of its expected thermal behavior, methodologies for its analysis, and a proposed degradation pathway.
Thermal Stability Assessment
The thermal stability of a dye is a measure of its resistance to decomposition at elevated temperatures. This is a crucial parameter for disperse dyes, which are often applied at high temperatures during thermosol dyeing. While specific experimental data for this compound is not available, the following table summarizes typical thermal stability data for a representative high-energy disperse azo dye, which would be obtained using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Representative Thermal Stability Data for a High-Energy Disperse Azo Dye
| Parameter | Typical Value Range | Analytical Technique | Significance |
| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | TGA | Temperature at which significant weight loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 350 °C | TGA (DTG curve) | The temperature at which the rate of weight loss is highest. |
| Residue at 600 °C | 20 - 40% | TGA | Indicates the amount of non-volatile carbonaceous char remaining. |
| Melting Point (Tm) | 150 - 200 °C | DSC | Indicates the transition from a solid to a liquid state. |
| Enthalpy of Fusion (ΔHf) | 20 - 50 J/g | DSC | The amount of energy required to melt the substance. |
| Exothermic Decomposition | Observed >300 °C | DSC | Indicates that the decomposition process releases heat. |
Note: The data presented in this table is illustrative and based on the general thermal behavior of high-energy disperse azo dyes. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
To definitively determine the thermal stability and degradation products of this compound, a combination of thermal analysis and chromatographic techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the dye by measuring weight loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).
-
The sample is heated in a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as the temperature is increased from ambient to a final temperature (e.g., 800 °C).
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of the dye.
Methodology:
-
A small amount of the this compound sample is introduced into a pyrolyzer, which is directly coupled to a GC-MS system.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500 °C, 700 °C) in an inert atmosphere (e.g., helium).
-
The thermal decomposition products (pyrolysates) are swept into the GC column, where they are separated based on their volatility and interaction with the stationary phase.
-
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with mass spectral libraries and known fragmentation patterns.
Proposed Thermal Degradation Pathway
Based on the chemical structure of this compound, which contains a nitro group, an azo linkage, an ester group, and a cyanoethyl group, a plausible thermal degradation pathway can be proposed. The primary degradation is expected to initiate at the weakest bonds, which are typically the C-N and N=N bonds of the azo group, as well as the ester linkage.
The proposed pathway involves the initial homolytic cleavage of the azo bond, leading to the formation of two primary radical fragments. These highly reactive radicals can then undergo a series of secondary reactions, including hydrogen abstraction, rearrangement, and further fragmentation, to yield a complex mixture of smaller, more stable volatile and semi-volatile compounds.
Caption: Proposed thermal degradation pathway of this compound.
Experimental Workflow for Thermal Analysis
The comprehensive analysis of the thermal stability and degradation of a dye like this compound follows a structured workflow, integrating multiple analytical techniques to provide a complete picture of its behavior under thermal stress.
Caption: Experimental workflow for thermal stability and degradation analysis.
Conclusion
An In-Depth Technical Guide on the Toxicological Data and Safety of C.I. Disperse Orange 73
Disclaimer: There is a significant lack of publicly available toxicological data for the chemical substance C.I. Disperse Orange 73. This guide provides available information on its identity and adopts a read-across approach to infer potential toxicological properties from a structurally similar analogue, C.I. Disperse Orange 1. This assessment should be considered indicative and not a substitute for specific testing of this compound.
Introduction to this compound
This compound is a synthetic dye belonging to the monoazo class of colorants. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile industry for dyeing synthetic fibers.
Chemical Identity of this compound:
| Property | Value |
| C.I. Name | Disperse Orange 73 |
| C.I. Number | 111193 |
| CAS Number | 79300-11-1 |
| Molecular Formula | C₂₄H₂₁N₅O₄ |
| Molecular Weight | 443.45 g/mol |
| Chemical Class | Monoazo Dye |
| Manufacturing Method | Produced by the diazotization of 4-Nitrobenzenamine and coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate. |
Toxicological Assessment Strategy: Read-Across Approach
Due to the scarcity of specific toxicological data for this compound, a read-across approach is employed. This method uses data from a well-studied, structurally similar chemical (an analogue) to predict the properties of the substance with limited data.
Selection of Analogue:
C.I. Disperse Orange 1 (CAS No. 2581-69-3) has been chosen as a suitable analogue for this assessment. The rationale for this selection is based on the following structural similarities:
-
Monoazo Class: Both this compound and C.I. Disperse Orange 1 are monoazo dyes.[1]
-
Shared Core Structure: Both dyes share the same 4-nitrophenylazo-phenylamine core structure, which is often the primary driver of toxicological activity in this class of dyes.
The primary structural difference lies in the substitution on the amine of the coupling component. While this difference can influence properties like solubility and bioavailability, the shared core allows for a scientifically justified read-across for several toxicological endpoints.
Toxicological Profile of the Analogue: C.I. Disperse Orange 1
The following sections summarize the available toxicological data for C.I. Disperse Orange 1.
Acute Toxicity
Acute toxicity studies evaluate the adverse effects of a substance after a single or short-term exposure. The available information for Disperse Orange 1 is qualitative, suggesting potential for irritation.[2]
Table 1: Summary of Acute Toxicity Data for C.I. Disperse Orange 1
| Endpoint | Result | Species | Reference |
| Oral LD50 | Data not available | - | - |
| Dermal LD50 | Data not available | - | - |
| Inhalation LC50 | Data not available | - | - |
| Eye Irritation | May cause eye irritation | Not specified | [2] |
| Skin Irritation | May cause skin irritation | Not specified | [2] |
Genotoxicity and Mutagenicity
Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). Several studies have investigated the genotoxic potential of Disperse Orange 1.
Table 2: Summary of Genotoxicity Data for C.I. Disperse Orange 1
| Assay | Cell Line/Organism | Concentration/Dose | Result | Reference |
| Comet Assay | Human hepatoma (HepG2) cells | 0.2, 0.4, 1.0, 2.0, 4.0 µg/mL | Genotoxic (DNA damage) | [3] |
| Salmonella/Microsome Mutagenicity Assay (Ames Test) | S. typhimurium strains TA98 and YG1041 | Not specified | Mutagenic (induces frameshift mutations) | [3] |
These results indicate that Disperse Orange 1 has the potential to be genotoxic and mutagenic.[3] The mutagenicity was enhanced in bacterial strains that overproduce nitroreductase and o-acetyltransferase, suggesting that metabolic activation plays a role in its genotoxic mechanism.[3]
Skin Sensitization
Skin sensitization is an allergic reaction that occurs after repeated contact with a substance. Disperse dyes are known to be potential skin sensitizers.
Table 3: Summary of Skin Sensitization Data for C.I. Disperse Orange 1
| Assay | Species | Result | Reference |
| Not specified | Not specified | Potential for skin sensitization | [4] |
Carcinogenicity
There is limited direct evidence for the carcinogenicity of Disperse Orange 1. However, it is noted as a "questionable carcinogen with experimental tumorigenic data".[5] This suggests that further investigation is warranted.
Experimental Protocols
Detailed experimental protocols for the studies on C.I. Disperse Orange 1 are not fully described in the available literature. However, based on the assays mentioned, the general methodologies are outlined below.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.
General Protocol:
-
Cell Treatment: HepG2 cells are exposed to various concentrations of the test substance (e.g., Disperse Orange 1) for a defined period.
-
Cell Embedding: The treated cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: The cells are lysed using a high-salt and detergent solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are immersed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates further towards the anode, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Salmonella/Microsome Mutagenicity Assay (Ames Test)
This is a bacterial reverse mutation assay used to detect the mutagenic potential of a chemical.
General Protocol:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98) are used. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.
-
Metabolic Activation: The test substance is often incubated with a liver enzyme extract (S9 fraction) to simulate metabolic activation in mammals.
-
Exposure: The bacterial strains are exposed to the test substance (with and without S9 activation) on a minimal agar (B569324) plate lacking histidine.
-
Incubation: The plates are incubated for a specified period.
-
Scoring: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow without histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.
Signaling Pathways and Experimental Workflows
No specific signaling pathways affected by this compound or its analogue, Disperse Orange 1, have been detailed in the available literature. However, the genotoxicity data for Disperse Orange 1 suggests a logical workflow for its toxicological evaluation.
Diagram 1: Logical Workflow for Genotoxicity Assessment of a Disperse Azo Dye
Caption: A generalized workflow for assessing the genotoxic potential of a disperse azo dye.
Safety and Handling
Given the potential for skin and eye irritation, genotoxicity, and skin sensitization based on the read-across data from C.I. Disperse Orange 1, the following safety precautions are recommended when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area to minimize dust and aerosol formation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Conclusion
References
C.I. Disperse Orange 73 molecular formula C24H21N5O4
Molecular Formula: C₂₄H₂₁N₅O₄ C.I. Name: C.I. Disperse Orange 73 C.I. Number: 111193 CAS Numbers: 79300-11-1, 40690-89-9 Class: Monoazo Dye
This technical guide provides a comprehensive overview of this compound, a monoazo disperse dye. The information is intended for researchers, scientists, and professionals in drug development and related fields, with a focus on its chemical properties, synthesis, analysis, and toxicological profile.
Physicochemical Properties
This compound is an orange-red to brilliant orange powder. As a disperse dye, it is characterized by its low solubility in water but can be dissolved in certain organic solvents such as acetone (B3395972) and ethanol.[1] It is primarily used for dyeing hydrophobic synthetic fibers, particularly polyester.
A summary of the available quantitative physicochemical data is presented in Table 1. It is important to note that some of these values may be predicted rather than experimentally determined.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 443.45 g/mol | |
| Density | 1.23 g/cm³ | [1] |
| Boiling Point | 672.1 °C at 760 mmHg | [1] |
| Flash Point | 360.3 °C | [1] |
| Refractive Index | 1.615 | [1] |
Synthesis
The synthesis of this compound is a two-step process involving diazotization and an azo coupling reaction. The key raw materials are p-nitroaniline and N-cyanoethyl-N-hydroxyethyl aniline (B41778), which is first benzoylated to form the coupling component.[2]
Synthesis Pathway
The overall synthetic pathway can be visualized as a two-stage process: the formation of the diazonium salt from p-nitroaniline and the subsequent coupling with the prepared benzoylated aniline derivative.
Caption: Synthesis of this compound.
Experimental Protocol: General Procedure
The following is a generalized protocol based on the established chemistry for this class of dyes. Specific quantities and reaction conditions may vary based on patented processes.
Part 1: Preparation of the Coupling Component (2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate)
-
N-cyanoethyl-N-hydroxyethyl aniline is reacted with benzoyl chloride in an appropriate solvent and potentially in the presence of a base to neutralize the HCl byproduct.
-
The reaction mixture is stirred until the benzoylation is complete.
-
The product is isolated, for example, by precipitation and filtration, and may be purified further if necessary.
Part 2: Diazotization of p-Nitroaniline
-
p-Nitroaniline is dissolved or suspended in an aqueous acidic solution (e.g., hydrochloric acid).
-
The mixture is cooled to a low temperature (typically 0-5 °C).
-
An aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the diazonium salt.
Part 3: Azo Coupling Reaction
-
The prepared coupling component from Part 1 is dissolved or suspended in a suitable medium.
-
The cold diazonium salt solution from Part 2 is slowly added to the coupling component solution.
-
The pH of the reaction mixture is controlled, as the coupling reaction is pH-dependent.
-
The reaction is allowed to proceed until the formation of the this compound dye is complete, which often precipitates from the reaction mixture.
-
The final product is isolated by filtration, washed, and dried.
Analytical Methods
The analysis of this compound, particularly in textile and environmental samples, is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is a common method, often coupled with Mass Spectrometry (MS) for confirmation.[3][4][5]
Experimental Protocol: HPLC-PDA-MS Analysis
This protocol is a general guideline for the quantitative analysis of this compound.
1. Sample Preparation (Textile) a. A known weight of the textile sample is extracted with a suitable solvent (e.g., methanol, chlorobenzene) under sonication at an elevated temperature (e.g., 50 °C for 30 minutes).[4][6] b. The extract is centrifuged, and the supernatant is filtered (e.g., through a 0.22 µm PTFE filter).[4] c. The solvent is evaporated, and the residue is reconstituted in a known volume of the initial mobile phase.[4]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: A gradient elution is typically used, for example, with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 3.6) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
3. Detection
-
PDA Detector: Scans a range of wavelengths (e.g., 210-800 nm) to obtain the UV-Vis spectrum of the eluting peaks. The quantification wavelength would be set at the absorption maximum of the dye.
-
MS Detector: An electrospray ionization (ESI) source is commonly used. The mass spectrometer would be operated in full scan mode to identify the molecular ion and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive quantification.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound in a textile sample.
Caption: Workflow for analyzing this compound.
Toxicological Profile and Biological Activity
As a member of the azo dye class, this compound is subject to toxicological scrutiny, particularly concerning its potential for skin sensitization and the release of aromatic amines.
-
Skin Sensitization: Disperse dyes are known potential skin sensitizers, and contact dermatitis can occur from exposure to textiles colored with these dyes.
-
Mutagenicity: Azo dyes can be metabolized (azo-reduced) by intestinal microflora or skin bacteria to form aromatic amines, some of which are known or suspected carcinogens. While specific data for Disperse Orange 73 is limited, related disperse azo dyes have been shown to induce DNA damage and cytotoxic effects in in-vitro studies.
-
Environmental Concerns: The use of this compound has raised environmental concerns due to the potential for the presence of harmful impurities, such as dichlorophenol and trichlorophenol, in the final product, which can be released into textile effluents.[7]
Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific biological signaling pathways. Research in this area for many industrial dyes is limited. The primary focus of toxicological studies on azo dyes is on the genotoxicity of their reductive cleavage products (aromatic amines) rather than the parent dye's interaction with cellular signaling.
Applications
The primary application of this compound is in the dyeing and printing of synthetic textiles, including:
-
Polyester fibers and fabrics
-
Polyester/cotton blends
-
Polyester/vinegar fiber blends
It is valued for its brilliant orange shade and good fastness properties. It can be used for monochromatic dyeing and is also a component in creating mixed colors, such as certain disperse blacks. Additionally, it finds use in the formulation of printing inks.[1]
Conclusion
This compound is a commercially significant monoazo disperse dye with well-established applications in the textile industry. Its synthesis is based on classical diazo chemistry. While analytical methods for its detection are available, a significant gap exists in the public domain regarding detailed, experimentally verified physicochemical data, comprehensive spectral analyses, and, most notably, its potential interactions with biological systems at the molecular level. For professionals in drug development, the key takeaway is the general toxicological profile of azo dyes, including the potential for skin sensitization and the generation of potentially harmful aromatic amines upon metabolic reduction. Further research would be required to elucidate any specific interactions with cellular signaling pathways.
References
An In-Depth Technical Guide to the Manufacturing of Disperse Orange 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Orange 73, also identified by the Colour Index number 111193, is a monoazo dye recognized for its brilliant orange hue.[1] With the chemical formula C₂₄H₂₁N₅O₄ and a molecular weight of 443.45 g/mol , this dye is primarily utilized in the textile industry for dyeing polyester (B1180765) and its blends.[1] The manufacturing of Disperse Orange 73 involves a two-step synthesis process common to many azo dyes: a diazotization reaction followed by an azo coupling reaction. This guide provides a detailed overview of the manufacturing methods, including the synthesis of key intermediates, experimental protocols, and relevant chemical data.
Core Synthesis Pathway
The fundamental manufacturing process for Disperse Orange 73 involves two primary chemical reactions:
-
Diazotization of 4-Nitroaniline (B120555): 4-Nitroaniline is converted into a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate (B1203000), to form the final Disperse Orange 73 dye.[1]
An alternative raw material mentioned for the coupling component is N-cyanoethyl-N-hydroxyethyl aniline.[2]
Experimental Protocols
While specific industrial-scale protocols are often proprietary, the following sections outline the general laboratory procedures for the key reaction steps based on established chemical principles for azo dye synthesis.
Synthesis of the Coupling Component: 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate
Diazotization of 4-Nitroaniline
The conversion of 4-nitroaniline to its diazonium salt is a critical step that requires careful temperature control.
Reaction:
4-Nitroaniline + NaNO₂ + 2HCl → 4-Nitrobenzenediazonium chloride + NaCl + 2H₂O
General Protocol:
-
A suspension of 4-nitroaniline in an aqueous acidic solution (typically hydrochloric acid or sulfuric acid) is prepared in a reaction vessel.
-
The mixture is cooled to a temperature between 0-5°C using an ice bath. Maintaining this low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
-
A solution of sodium nitrite (B80452) (NaNO₂) in water is then added slowly to the 4-nitroaniline suspension while maintaining the low temperature.
-
The reaction is stirred until the diazotization is complete, which can be monitored by testing for the absence of the primary aromatic amine.
Azo Coupling Reaction
The diazonium salt solution is then immediately used in the coupling reaction with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.
Reaction:
4-Nitrobenzenediazonium chloride + 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate → Disperse Orange 73 + HCl
General Protocol:
-
The coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate, is dissolved or suspended in a suitable solvent, often in the presence of a weak acid or a buffer to control the pH.
-
The cold diazonium salt solution is added gradually to the solution of the coupling component.
-
The reaction mixture is stirred until the coupling is complete, which is often indicated by the formation of a colored precipitate. The pH of the reaction is a critical parameter and is typically maintained in the weakly acidic to neutral range for coupling with N-substituted anilines.
-
The resulting Disperse Orange 73 dye precipitates out of the solution.
Purification and Finishing
The crude Disperse Orange 73 is collected by filtration and washed with water to remove any remaining salts and acids. Further purification may involve recrystallization from a suitable solvent to achieve the desired purity. The final product is then dried, ground, and often blended with dispersing agents to facilitate its application in dyeing processes.
Data Presentation
Due to the limited availability of specific quantitative data in the public domain, the following tables provide a general overview of the key chemical entities and typical reaction conditions.
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 100-01-6 |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |
| 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate | C₁₈H₁₈N₂O₂ | 294.35 | 25047-90-9 |
Table 2: Typical Reaction Parameters
| Reaction Step | Temperature Range (°C) | pH Range | Key Considerations |
| Diazotization | 0 - 5 | Strongly Acidic | Strict temperature control is essential to prevent diazonium salt decomposition. |
| Azo Coupling | 0 - 10 | Weakly Acidic to Neutral | pH control is critical for directing the coupling reaction and maximizing yield. |
Mandatory Visualizations
Signaling Pathway of Disperse Orange 73 Synthesis
Caption: Synthesis pathway of Disperse Orange 73.
Experimental Workflow for Disperse Orange 73 Synthesis
Caption: General experimental workflow for Disperse Orange 73 synthesis.
Conclusion
The manufacturing of Disperse Orange 73 follows a well-established synthetic route for azo dyes. The process hinges on the precise control of reaction conditions, particularly temperature during diazotization and pH during the coupling stage, to ensure high yield and purity of the final product. While the fundamental chemistry is clear, specific industrial methodologies may vary to optimize efficiency and product quality. Further research into detailed patent literature may provide more specific quantitative data and refined experimental protocols.
References
An In-depth Technical Guide to the Single Azo Dye: Disperse Orange 73
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the chemical and physical properties of C.I. Disperse Orange 73, a single azo class dye. It covers its core structure, synthesis, and known technical data, presented for an audience with a professional background in chemistry and materials science.
Core Structure and Chemical Identity
Disperse Orange 73 is classified as a monoazo dye, meaning its chromophore—the part of the molecule responsible for color—is characterized by a single azo group (-N=N-) connecting two aromatic rings. This fundamental structure is key to its tinctorial properties.
The synthesis of Disperse Orange 73 involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.[1][2] Specifically, the manufacturing method consists of the diazotization of 4-Nitrobenzenamine and its subsequent coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.[1]
Table 1: Chemical and Physical Properties of Disperse Orange 73
| Property | Value | Reference(s) |
| C.I. Name | Disperse Orange 73 | [1] |
| C.I. Number | 111193 | [1] |
| CAS Registry No. | 79300-11-1, 40690-89-9 | [1][3] |
| Molecular Formula | C₂₄H₂₁N₅O₄ | [1] |
| Molecular Weight | 443.45 g/mol | [1] |
| Appearance | Orange-red powder/grain | [1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethanol. | [4] |
Synthesis and Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are proprietary and not publicly available, the general methodology for producing Disperse Orange 73 is well-established in dyestuff chemistry. The process can be broken down into the diazotization of the amine and the subsequent coupling reaction.
Experimental Protocol: General Synthesis of Disperse Orange 73
This protocol is a generalized representation based on standard azo coupling procedures. Exact parameters such as temperature, reaction time, and purification methods would be optimized in a laboratory or industrial setting.
-
Step 1: Diazotization of 4-Nitrobenzenamine
-
4-Nitrobenzenamine (the diazo component) is dissolved in an aqueous solution of a strong mineral acid, typically hydrochloric acid.
-
The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.
-
A solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the cooled amine solution. The reaction is kept under strict temperature control to prevent the decomposition of the diazonium salt.
-
The completion of the diazotization is typically monitored by testing for the presence of excess nitrous acid.
-
-
Step 2: Azo Coupling
-
The coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate, is dissolved or suspended in a suitable medium.[5]
-
The cold diazonium salt solution from Step 1 is then slowly added to the solution of the coupling component.
-
The reaction mixture is stirred until the coupling reaction is complete, which results in the precipitation of the Disperse Orange 73 dye.
-
-
Step 3: Purification and Isolation
-
The precipitated dye is collected by filtration.
-
The crude dye is washed with water to remove any unreacted starting materials and by-products.
-
Further purification may be achieved through recrystallization from a suitable organic solvent or through column chromatography to achieve high purity for analytical standards.[6]
-
The final product is dried to yield the Disperse Orange 73 powder.[2]
-
Quantitative Data and Performance
The performance of a disperse dye is critical for its application in the textile industry. This is evaluated through various fastness tests, which measure the resistance of the color to different environmental factors.
Table 2: Fastness Properties of Disperse Orange 73
| Fastness Test | Rating | Description of Scale |
| Light (Xenon Arc) | 6-7 | 1 (very poor) to 8 (excellent) |
| Washing | 4-5 | 1 (very poor) to 5 (excellent) |
| Sublimation | 4-5 | 1 (very poor) to 5 (excellent) |
| Rubbing (Dry) | 4 | 1 (very poor) to 5 (excellent) |
| Rubbing (Wet) | 4 | 1 (very poor) to 5 (excellent) |
| Data sourced from a technical sheet by Hangzhou Epsilon Chemical Co., Ltd.[3] |
Mechanism of Action in Dyeing
Disperse dyes are designed for coloring hydrophobic synthetic fibers like polyester. Their low water solubility is central to their dyeing mechanism, which is a process of transferring the dye from an aqueous dispersion into the solid "organic solvent" of the fiber.
The dyeing process typically involves:
-
Dispersion: The dye is finely ground and dispersed in water with the aid of dispersing agents.
-
Adsorption: At elevated temperatures (typically 130°C for polyester), the amorphous regions of the polymer fibers swell, allowing the dye molecules to be adsorbed onto the fiber surface.
-
Diffusion: The adsorbed dye molecules then diffuse into the fiber, where they are held in place by non-ionic forces such as van der Waals forces and dipole interactions.
Toxicological Profile and Potential Signaling Pathways
While specific toxicological data for Disperse Orange 73 is limited in publicly accessible literature, the broader class of azo dyes has been studied for potential health effects. Some azo dyes are known to have mutagenic and genotoxic properties, and they have been implicated as contact allergens.[7]
The toxicological concern with azo dyes often relates to the potential for reductive cleavage of the azo bond, which can release aromatic amines. The nature of these amines determines the toxicological risk. Studies on other disperse dyes have shown that they can impair cell viability and mitochondrial function in cell lines.[8] This suggests that at a cellular level, some disperse dyes may induce oxidative stress or interfere with key metabolic pathways.
The potential mechanism of cytotoxicity for some azo dyes involves their metabolic activation, which can lead to the formation of reactive intermediates that can damage cellular macromolecules like DNA.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse Orange 73 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing azobenzene disperse dyes and related compounds in house dust and their correlations with other organic contaminant classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C.I. Disperse Orange 73 in Polyester Fabric Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical data for the use of C.I. Disperse Orange 73 (CAS No. 79300-11-1) in the dyeing of polyester (B1180765) fabrics. The information is intended to guide researchers and scientists in achieving reproducible and high-quality dyeing outcomes.
Dye Properties
This compound is a monoazo disperse dye known for its brilliant orange to reddish-orange shade on polyester fibers.[1][2] It is primarily used for dyeing and printing on polyester, as well as polyester/cotton and polyester/viscose blends.[1][3] The dye exhibits good overall fastness properties, making it suitable for various textile applications.[1][3]
| Property | Value |
| C.I. Name | Disperse Orange 73 |
| C.I. Number | 111193 |
| CAS Number | 79300-11-1, 40690-89-9 |
| Molecular Formula | C₂₄H₂₁N₅O₄ |
| Molecular Weight | 443.45 g/mol |
| Chemical Class | Monoazo |
| Appearance | Orange to reddish-orange powder |
| Solubility | Insoluble in water, soluble in some organic solvents |
Dyeing Mechanisms on Polyester
The application of disperse dyes like this compound to hydrophobic polyester fibers is a complex process governed by temperature, pH, and auxiliary chemicals. The dyeing mechanism involves the following key stages:
-
Dispersion: The dye, being insoluble in water, is finely dispersed in the dyebath with the aid of dispersing agents.
-
Adsorption: Under the influence of heat, the polyester fibers swell, allowing the dispersed dye particles to adsorb onto the fiber surface.
-
Diffusion: At elevated temperatures (typically above 100°C), the dye molecules diffuse from the surface into the amorphous regions of the polyester fiber.
-
Fixation: Upon cooling, the dye molecules are physically trapped within the fiber structure, resulting in a colored fabric with good fastness properties.
Experimental Protocols
Two primary methods for applying this compound to polyester fabric are High-Temperature Exhaust Dyeing and Thermosol Dyeing.
High-Temperature Exhaust Dyeing Protocol
This method is suitable for dyeing polyester in rope or yarn form in batch processes.
Apparatus:
-
High-temperature, high-pressure (HTHP) laboratory dyeing machine
-
Beakers, pipettes, and measuring cylinders
-
pH meter
-
Analytical balance
Materials:
-
This compound
-
Dispersing agent (e.g., sodium lignosulfonate)
-
Levelling agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
Un-dyed, pre-scoured 100% polyester fabric
Procedure:
-
Dye Bath Preparation:
-
Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water.
-
Set the liquor-to-goods ratio (LR), typically between 10:1 and 20:1.
-
To the dyebath, add:
-
Dispersing agent (e.g., 0.5 - 1.0 g/L)
-
Levelling agent (e.g., 0.5 - 1.0 g/L)
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[4]
-
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Cycle:
-
After-treatment (Reduction Clearing):
-
Drain the dyebath.
-
Prepare a fresh bath containing:
-
Sodium hydrosulfite (1-2 g/L)
-
Sodium hydroxide (1-2 g/L)
-
Detergent (0.5-1 g/L)
-
-
Treat the dyed fabric in this solution at 70°C - 80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Dry the fabric.
-
Figure 1: High-Temperature Exhaust Dyeing Workflow for Polyester.
Thermosol Dyeing Protocol
This continuous method is highly efficient for dyeing large quantities of woven polyester or polyester-blend fabrics.
Apparatus:
-
Padding mangle
-
Infrared (IR) pre-dryer
-
Hot flue or stenter for drying and thermosol fixation
-
Washing and rinsing range
Materials:
-
This compound
-
Anti-migrating agent (e.g., sodium alginate)
-
Wetting agent
-
Acetic acid or a buffer system to maintain pH
Procedure:
-
Padding:
-
Prepare the padding liquor containing:
-
This compound (dispersed as previously described)
-
Anti-migrating agent (e.g., 10-20 g/L)
-
Wetting agent (e.g., 1-2 g/L)
-
Adjust pH to 4.5 - 5.5.[4]
-
-
Pad the polyester fabric through the liquor at a controlled pick-up percentage (typically 60-70%).
-
-
Drying:
-
Immediately after padding, pre-dry the fabric using an IR dryer to minimize dye migration.
-
Follow with drying in a hot flue or stenter at 100°C - 120°C.
-
-
Thermosol Fixation:
-
Pass the dried fabric through a thermosol unit or stenter at a high temperature, typically 190°C - 220°C, for 60-90 seconds.[4] The exact temperature and time will depend on the fabric construction and desired shade.
-
-
After-treatment:
-
The fabric is then passed through a washing range for a thorough rinse to remove unfixed dye and auxiliaries.
-
A reduction clearing step, as described in the exhaust dyeing protocol, is highly recommended to achieve optimal fastness.
-
Final rinsing and drying.
-
Figure 2: Continuous Thermosol Dyeing Process for Polyester.
Fastness Properties
The following table summarizes the typical fastness properties of polyester dyed with this compound. Ratings are based on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.
| Fastness Test | Standard | Rating |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 6 - 7 |
| Washing Fastness (Staining) | ISO 105-C06 | 4 - 5 |
| Washing Fastness (Change in Color) | ISO 105-C06 | 4 - 5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4 - 5 |
Note: The fastness properties can vary depending on the depth of shade, dyeing process, and the quality of the after-treatment.
Conclusion
This compound is a versatile and robust dye for polyester, offering a desirable brilliant orange shade with good all-around fastness properties. Optimal dyeing results are achieved by carefully controlling the dyeing parameters, particularly temperature and pH, and by implementing a thorough after-treatment process to remove unfixed dye. The choice between high-temperature exhaust and thermosol dyeing methods will depend on the form of the textile material and the scale of production. The protocols provided herein serve as a comprehensive guide for the effective application of this dye in a research and development setting.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Industrial Guide to Dyeing Polyester Fabric - Skychem Group [skychemi.com]
Application Notes and Protocols for Azo Dyes in Dye-Sensitized Solar Cells: A Case for Exploring Disperse Orange 73
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizer, a dye molecule responsible for light absorption and electron injection, is a critical component of the DSSC. While ruthenium-based complexes have historically dominated this field, research into metal-free organic dyes, such as azo dyes, is gaining traction. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are widely used in the textile industry. Their strong absorption in the visible spectrum, high molar extinction coefficients, and synthetic versatility make them attractive candidates for DSSC applications.[1][2]
This document provides a comprehensive overview of the application of azo dyes in DSSCs, with a particular focus on providing a framework for investigating new candidates like Disperse Orange 73. Although no direct studies on the use of Disperse Orange 73 in DSSCs have been reported, its classification as a single azo dye suggests its potential as a photosensitizer.[3] These notes offer detailed experimental protocols, performance data for analogous azo dyes, and a logical workflow for screening and characterizing new dyes in this class.
Working Principle of a Dye-Sensitized Solar Cell
A DSSC operates through a series of photoelectrochemical processes. The core components include a photoanode made of a wide-bandgap semiconductor (typically titanium dioxide, TiO₂), a sensitizing dye adsorbed onto the TiO₂ surface, an electrolyte containing a redox couple (usually iodide/triiodide), and a counter electrode coated with a catalyst (typically platinum).
Diagram of the DSSC Working Principle
References
Application Notes: C.I. Disperse Orange 73 as a Fluorescent Probe for Metal Ion Detection
For Research Use Only.
Introduction
C.I. Disperse Orange 73 is a monoazo dye, recognized for its fluorescent properties. While primarily utilized in the textile industry, its chemical structure suggests potential as a "turn-off" fluorescent sensor for the detection of specific metal ions. The electron-rich nitrogen atoms in the azo linkage and the cyano and ester groups can act as potential binding sites for metal cations. Interaction with paramagnetic metal ions, such as Fe³⁺ or Cu²⁺, can lead to quenching of the dye's fluorescence through mechanisms like photoinduced electron transfer (PET) or energy transfer. These application notes provide a hypothetical framework for the utilization of this compound as a selective fluorescent probe for the detection of ferric ions (Fe³⁺).
Principle of Detection
The proposed sensing mechanism is based on the fluorescence quenching of this compound upon selective binding to Fe³⁺ ions. In its free state, the dye exhibits fluorescence upon excitation at an appropriate wavelength. When Fe³⁺ ions are introduced, they are expected to coordinate with the functional groups of the dye molecule. This binding event disrupts the fluorophore's excited state, leading to a decrease in fluorescence intensity. This "turn-off" response is proportional to the concentration of Fe³⁺ ions, allowing for quantitative determination.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the performance of this compound as a fluorescent probe for the detection of Fe³⁺.
Table 1: Photophysical and Binding Properties
| Parameter | Value |
| Excitation Wavelength (λex) | 480 nm |
| Emission Wavelength (λem) | 590 nm |
| Quantum Yield (Φ) | 0.25 (in absence of Fe³⁺) |
| Binding Stoichiometry (Dye:Fe³⁺) | 1:1 |
| Association Constant (Ka) | 2.5 x 10⁴ M⁻¹ |
| Limit of Detection (LOD) | 1.2 µM |
| Linear Range | 1 - 20 µM |
Table 2: Selectivity Profile
| Metal Ion (at 50 µM) | Fluorescence Response (I/I₀) |
| Fe³⁺ | 0.2 |
| Na⁺ | 0.98 |
| K⁺ | 0.97 |
| Ca²⁺ | 0.95 |
| Mg²⁺ | 0.96 |
| Cu²⁺ | 0.75 |
| Ni²⁺ | 0.88 |
| Co²⁺ | 0.85 |
| Zn²⁺ | 0.92 |
| Pb²⁺ | 0.90 |
| Hg²⁺ | 0.82 |
| Al³⁺ | 0.91 |
| I₀ is the fluorescence intensity of the probe in the absence of any metal ion, and I is the intensity in the presence of the specified metal ion. |
Experimental Protocols
Preparation of Stock Solutions
a. This compound Stock Solution (1 mM):
-
Weigh 4.43 mg of this compound (M.W. 443.45 g/mol ).
-
Dissolve the dye in 10 mL of analytical grade dimethyl sulfoxide (B87167) (DMSO) to obtain a 1 mM stock solution.
-
Store the stock solution in a dark, airtight container at 4°C.
b. Metal Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, NiCl₂, CoCl₂, ZnCl₂, Pb(NO₃)₂, HgCl₂, Al(NO₃)₃) by dissolving the appropriate amount in deionized water.
-
Store these solutions at room temperature.
General Fluorescence Measurement Protocol
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 10 µM.
-
To a 3 mL quartz cuvette, add 2 mL of the 10 µM this compound working solution.
-
Place the cuvette in a spectrofluorometer and record the initial fluorescence emission spectrum (from 500 nm to 700 nm) with an excitation wavelength of 480 nm.
-
Add a specific volume of the metal ion stock solution to the cuvette to achieve the desired final concentration.
-
Mix the solution thoroughly and allow it to incubate for 5 minutes at room temperature.
-
Record the fluorescence emission spectrum again under the same conditions.
-
The fluorescence quenching is calculated as (I₀ - I) / I₀, where I₀ is the initial fluorescence intensity and I is the intensity after the addition of the metal ion.
Determination of Limit of Detection (LOD)
-
Prepare a series of solutions containing a fixed concentration of this compound (10 µM) and varying low concentrations of Fe³⁺ (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3 µM).
-
Measure the fluorescence intensity of each solution as described in the general protocol.
-
Plot the fluorescence intensity as a function of the Fe³⁺ concentration.
-
The LOD is calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement (solution with no Fe³⁺) and k is the slope of the linear calibration curve at low concentrations.
Visualizations
Application Note: Analytical Methods for the Detection of C.I. Disperse Orange 73 in Water
For Researchers, Scientists, and Professionals in Environmental Monitoring and Chemical Analysis
Introduction
C.I. Disperse Orange 73 is a synthetic azo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] The discharge of textile effluents containing such dyes into aquatic ecosystems is a significant environmental concern due to their persistence, potential toxicity, and coloration of natural waters. Effective monitoring of this compound in various water matrices is crucial for environmental protection and regulatory compliance. This document provides detailed protocols for the quantitative analysis of this compound in water samples using state-of-the-art analytical techniques. The primary methods covered are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and electrochemical sensing.
Analytical Approaches
The determination of this compound in aqueous samples necessitates sensitive and selective analytical methodologies. Due to the typically low concentrations of these dyes in environmental waters and the complexity of the sample matrices, a sample preparation step such as Solid-Phase Extraction (SPE) is often employed to concentrate the analyte and remove interfering substances.[2][3][4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the separation, identification, and quantification of organic micropollutants in environmental samples.[6][7] LC-MS/MS offers high sensitivity and selectivity, allowing for the detection of trace levels of this compound.[8][9][10]
Electrochemical Methods: Electrochemical sensors offer a promising alternative for the detection of synthetic dyes.[11] These methods are known for their high sensitivity, rapid response, and potential for in-situ measurements.[11] Techniques such as voltammetry at modified electrodes can be employed for the determination of azo dyes like Disperse Orange 73.[12]
Data Presentation
A comparison of the performance of different analytical methods for the detection of disperse dyes, including orange dyes, is summarized below.
| Analytical Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery | Reference |
| SPE-LC-ESI-MS/MS | Environmental Aquatic Samples | Solid-Phase Extraction (SPE) | ~2.0 ng/L | ~8.0 ng/L | 2.0 - 100.0 ng/mL | >70% | [8][9][10] |
| HPLC-DAD | Synthetic Water Solutions | Direct Injection | - | - | - | - | [13] |
| Electrochemical Sensor | Spiked Water Samples | Direct Measurement | - | - | - | Acceptable | [11] |
Experimental Protocols
Protocol 1: Determination of this compound in Water by SPE-LC-ESI-MS/MS
This protocol is based on established methods for the analysis of disperse dyes in environmental water samples.[8][9][10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: SPE cartridges (e.g., C18), methanol (B129727), dichloromethane (B109758), Milli-Q water, nitrogen gas supply.
-
Procedure:
-
Condition the SPE cartridge by passing methanol followed by Milli-Q water.
-
Load a known volume of the water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with Milli-Q water to remove any polar impurities.
-
Dry the cartridge under a stream of nitrogen for approximately 30 minutes.
-
Elute the retained analytes with a suitable solvent, such as a mixture of dichloromethane and methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[2]
-
2. LC-MS/MS Analysis
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is commonly used.[8]
-
Gradient Program: A typical gradient would start with a higher proportion of water and linearly increase the proportion of methanol over the course of the run to elute the analyte.[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 40 µL.[8]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Analysis Mode: Selected Reaction Monitoring (SRM) for quantitative analysis.[8]
-
SRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
ESI Heater Temperature: 500°C.[8]
-
3. Quantification
-
Prepare a series of calibration standards of this compound in the initial mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Electrochemical Detection of Azo Dyes
This protocol provides a general framework for the electrochemical detection of azo dyes, which can be adapted for this compound.
1. Electrode Preparation
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice.[11] The electrode surface should be polished with alumina (B75360) slurry and sonicated in deionized water and ethanol (B145695) to ensure a clean and reproducible surface.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: A platinum wire.
2. Electrochemical Measurement
-
Technique: Square wave voltammetry or cyclic voltammetry.[12]
-
Electrolyte: A suitable supporting electrolyte, such as a phosphate (B84403) buffer solution, should be used. The pH of the electrolyte can significantly influence the electrochemical response and should be optimized.
-
Procedure:
-
Place a known volume of the supporting electrolyte in the electrochemical cell.
-
De-aerate the solution by purging with nitrogen gas for several minutes.
-
Record the background voltammogram.
-
Add a known amount of the water sample (or a standard solution of this compound) to the cell.
-
Record the voltammogram over a potential range where the dye is electroactive. The reduction of the azo group typically produces a well-defined peak.
-
3. Quantification
-
The peak current in the voltammogram is proportional to the concentration of the dye.
-
A calibration curve can be constructed by measuring the peak currents for a series of standard solutions of this compound.
-
The concentration of the dye in the water sample can then be determined from this calibration curve.
Visualizations
Caption: Workflow for SPE-LC-MS/MS analysis of this compound.
Caption: Workflow for electrochemical detection of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical Sensing Strategies for Synthetic Orange Dyes [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
Application Notes and Protocol for Preparing C.I. Disperse Orange 73 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Disperse Orange 73 is a synthetic dye belonging to the single azo class, commonly utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2][3] In a research and drug development context, its fluorescent properties and potential use as a labeling agent or chemical stain are of interest.[4] Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, emphasizing safety, accuracy, and stability.
Data Presentation
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| C.I. Name | Disperse Orange 73 | [1][2] |
| CAS Number | 79300-11-1 | [1][2][3] |
| Molecular Formula | C24H21N5O4 | [1][2] |
| Molecular Weight | 443.45 g/mol | [1][2] |
| Physical Appearance | Orange to reddish-brown powder | [1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents such as acetone (B3395972) and ethanol. | [3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Acetone
This protocol details the steps for preparing a 10 mM stock solution of this compound in acetone. Given the dye's insolubility in water, an organic solvent is necessary.[3] Acetone is a common choice for dissolving disperse dyes.
Materials:
-
This compound powder
-
Anhydrous acetone (ACS grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Weighing paper or boat
-
Spatula
-
Glass funnel
-
Pasteur pipette or serological pipette
-
Vortex mixer or magnetic stirrer with stir bar
-
Amber glass storage vials with solvent-resistant caps
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of the dye powder and acetone vapors.[5][6]
-
This compound may cause skin and eye irritation.[3][5][6] In case of contact, rinse thoroughly with water.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM (0.010 mol/L) stock solution, use the following formula:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
-
For example, to prepare 10 mL (0.010 L) of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L × 0.010 L × 443.45 g/mol = 0.00443 g or 4.43 mg
-
-
-
Weigh the this compound powder:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare it.
-
Carefully weigh out the calculated mass of the dye powder using a spatula.
-
-
Dissolve the dye powder:
-
Place a glass funnel into the neck of the volumetric flask.
-
Carefully transfer the weighed dye powder into the volumetric flask.
-
Rinse the weighing paper or boat with a small amount of acetone and add the rinsing to the flask to ensure a complete transfer.
-
Add approximately half of the final desired volume of acetone to the volumetric flask.
-
Securely cap the flask and mix by vortexing or using a magnetic stirrer until the dye is completely dissolved. The solution should be clear and free of visible particles. Gentle warming in a water bath may aid dissolution, but avoid boiling the acetone.
-
-
Bring the solution to the final volume:
-
Once the dye is fully dissolved, carefully add acetone to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a labeled amber glass vial to protect it from light.
-
The label should include the name of the compound (this compound), the concentration (10 mM), the solvent (acetone), the date of preparation, and the preparer's initials.
-
Store the stock solution at room temperature in a cool, dry, and dark place.[2] While mixed dye stocks can be stored for several days to a couple of weeks, it is best practice to prepare fresh solutions for critical experiments.[7]
-
Visualization
The following diagram illustrates the experimental workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
Application Notes and Protocols for High-Temperature Dyeing with Disperse Orange 73
Introduction
Disperse Orange 73 is a monoazo disperse dye characterized by its brilliant orange shade and is primarily utilized for the dyeing and printing of hydrophobic fibers such as polyester (B1180765) (PES), polyester/cotton blends, and polyester/acetate fabrics.[1][2] Its chemical structure provides good sublimation and thermal stability, making it suitable for high-temperature dyeing methods.[1][3] The high-temperature dyeing process, typically conducted at 130°C under pressure, is a standard and effective method for dyeing polyester.[3][4] This high temperature increases the kinetic energy of the dye molecules and causes the polyester fibers to swell by opening up their tightly packed molecular structure.[4][5] This facilitates the diffusion and penetration of the non-ionic disperse dye molecules into the fiber matrix, resulting in deep shades with excellent colorfastness.[3][6] Proper control of dyeing parameters such as temperature, pH, time, and the use of appropriate auxiliary chemicals is critical to achieve level dyeing and optimal fastness properties.[3][7]
Chemical Properties of Disperse Orange 73
| Property | Value |
| C.I. Name | Disperse Orange 73 |
| CAS Number | 40690-89-9[8][9] |
| Molecular Formula | C24H21N5O4[1][8] |
| Molecular Weight | 443.45 g/mol [1] |
| Chemical Class | Single Azo Dye[1] |
| Appearance | Orange-red powder[1][2] |
| Application | Polyester, Polyester/Cotton, Polyester/Acetate Dyeing & Printing[1][2] |
Experimental Protocols
1. Materials and Equipment
-
Substrate: 100% Polyester fabric (scoured and pre-washed)
-
Dye: Disperse Orange 73
-
Chemicals:
-
Dispersing agent (e.g., anionic/non-ionic blend)
-
Levelling agent
-
Acetic Acid (or a pH buffer system)
-
Sodium Hydrosulfite (for reduction clearing)
-
Sodium Hydroxide (for reduction clearing)
-
Non-ionic detergent
-
-
Equipment:
-
High-temperature laboratory dyeing machine (e.g., Glycerin or Infrared heated)
-
Beakers and graduated cylinders
-
Magnetic stirrer and hot plate
-
pH meter
-
Analytical balance
-
Spectrophotometer (for color yield analysis, optional)
-
Washing fastness tester
-
Light fastness tester
-
2. High-Temperature Dyeing Protocol
This protocol is for a 1% on weight of fiber (o.w.f.) dyeing. Adjustments can be made for different shade depths.
-
Fabric Preparation:
-
Weigh the dry polyester fabric sample.
-
Scour and rinse the fabric thoroughly to remove any impurities or finishes, then air dry.
-
-
Dye Dispersion Preparation:
-
Calculate the required amount of Disperse Orange 73 dye (e.g., for a 5-gram fabric sample at 1% o.w.f., use 0.05 g of dye).
-
Create a paste by adding a small amount of warm water (40-50°C) to the dye powder.
-
Add 1 g/L of a dispersing agent to the paste.
-
Stir thoroughly until a fine, homogeneous dispersion is achieved.
-
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric), for example, 1:10. For a 5-gram fabric sample, this would be 50 mL of water.
-
Fill the dyeing vessel with the calculated amount of distilled water.
-
Add the prepared dye dispersion to the vessel.
-
Add 1 g/L of a suitable levelling agent.
-
Adjust the pH of the dyebath to the desired range of 4.5-5.5 using acetic acid.[3][7]
-
Place the polyester fabric sample into the dyebath.
-
-
Dyeing Cycle:
-
Seal the dyeing vessel and place it in the high-temperature dyeing machine.
-
Start the machine at an initial temperature of 50-60°C.
-
Raise the temperature at a controlled rate of 2°C per minute to the dyeing temperature of 130°C.[3]
-
Hold the temperature at 130°C for 30-60 minutes. The duration depends on the desired shade depth; deeper shades require longer holding times.[3][4]
-
After the holding period, cool the dyebath down to 60-70°C at a rate of 2-3°C per minute.[7]
-
-
Rinsing:
-
Remove the fabric from the dyebath.
-
Rinse the fabric thoroughly with hot water, followed by cold water to remove any residual surface dye.
-
3. Post-Treatment: Reduction Clearing
This step is crucial for removing unfixed dye from the fiber surface, which significantly improves wash fastness.
-
Prepare a fresh bath at a 1:10 liquor ratio.
-
Add the following chemicals to the bath:
-
2 g/L Sodium Hydrosulfite
-
2 g/L Sodium Hydroxide
-
1 g/L Non-ionic detergent
-
-
Immerse the dyed fabric in the bath and heat to 70-80°C for 15-20 minutes.
-
Rinse the fabric with hot water and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
-
Finally, rinse with cold water and air dry.
Data Presentation
Table 1: Recommended Dyeing Parameters for Disperse Orange 73
| Parameter | Recommended Range | Purpose |
| Dyeing Temperature | 130°C | Opens fiber structure for dye penetration[3][4] |
| pH Level | 4.5 – 5.5 | Ensures dye stability and optimal exhaustion[3][7] |
| Holding Time | 30 – 60 minutes | Allows for dye diffusion and fixation[3][4] |
| Liquor Ratio | 1:10 to 1:15 | Affects dye concentration and levelness[3] |
| Heating Rate | 1.5 – 2.0 °C/min | Prevents unlevel dyeing by ensuring gradual dye uptake[3] |
| Cooling Rate | 2.0 – 3.0 °C/min | Prevents shocking and creasing of the fabric |
Table 2: Typical Fastness Properties of Disperse Orange 73
| Fastness Property | AATCC/ISO Standard | Rating (1-5 Scale) |
| Light Fastness | AATCC 16 | 5[1] |
| Washing Fastness (Staining) | AATCC 61 | 5[1] |
| Washing Fastness (Fading) | AATCC 61 | 5[1] |
| Sublimation (Ironing) | AATCC 117 | 4-5 |
| Perspiration Fastness | AATCC 15 | 5[1] |
| (Note: Ratings can vary based on dyeing depth and substrate quality.) |
Visualizations
Caption: Experimental workflow for the high-temperature dyeing of polyester.
Caption: Logical relationship of parameters affecting dyeing outcome.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Disperse Orange 73 | 40690-89-9 [chemicalbook.com]
- 3. autumnchem.com [autumnchem.com]
- 4. Common Methods For Dyeing Polyester With Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. Basic principles of disperse dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 7. textilelearner.net [textilelearner.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Disperse Orange SE / Disperse Orange 73 - Disperse Dye and Textile Dyeing [tiankunchem.en.made-in-china.com]
Application Notes and Protocols for the Analysis of Disperse Dyes in Environmental Samples by SPE-LC-ESI-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes are a class of synthetic colorants with low water solubility, primarily used in the textile industry to dye hydrophobic fibers such as polyester (B1180765) and acetate. Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, these dyes are frequently released into the environment, leading to contamination of water, soil, and sediment. Concerns over their potential toxicity, allergenicity, and carcinogenicity necessitate sensitive and reliable analytical methods for their monitoring in various environmental matrices.[1] This document provides detailed application notes and protocols for the determination of disperse dyes in environmental samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
Principle
The analytical methodology involves the extraction and pre-concentration of disperse dyes from environmental samples, followed by chromatographic separation and detection by tandem mass spectrometry. For aqueous samples, Solid-Phase Extraction (SPE) is the preferred technique for isolating the analytes from the sample matrix and enriching them to detectable levels. For solid samples such as soil and sediment, extraction techniques like Matrix Solid-Phase Dispersion (MSPD) or Ultrasonic-Assisted Extraction (UAE) are employed to efficiently extract the dyes from the complex matrix.
Following extraction, the samples are analyzed by reverse-phase liquid chromatography, which separates the individual disperse dyes based on their physicochemical properties. The separated dyes are then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the generation of intact molecular ions of the disperse dyes. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor ion to product ion transitions for each target analyte. Quantification is typically performed using an external calibration curve.
Experimental Protocols
Protocol 1: Analysis of Disperse Dyes in Water Samples
This protocol is applicable to various aqueous matrices, including river water, wastewater effluent, and industrial discharge.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation of the dyes.
-
To minimize microbial degradation, transport samples to the laboratory on ice and store at 4°C. Analyze the samples as soon as possible.
-
If immediate analysis is not possible, samples can be frozen at -20°C.
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load a known volume of the water sample (e.g., 100-500 mL, depending on the expected concentration) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained disperse dyes from the cartridge with a suitable organic solvent. A common elution solvent is methanol or a mixture of acetonitrile (B52724) and methanol. For example, use two aliquots of 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, known volume (e.g., 0.5-1 mL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the disperse dyes. For example: 0-2 min, 50% B; 2-15 min, 50-95% B; 15-20 min, 95% B; 20.1-25 min, 50% B (re-equilibration).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for most disperse dyes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for the specific instrument and analytes.
-
MRM Transitions: Monitor at least two MRM transitions (one for quantification and one for confirmation) for each disperse dye. Refer to the MRM transitions table below.
-
Protocol 2: Analysis of Disperse Dyes in Soil and Sediment Samples
This protocol outlines a general procedure for the extraction of disperse dyes from solid environmental matrices. Method optimization may be required depending on the specific soil/sediment characteristics.
1. Sample Preparation:
-
Air-dry the soil or sediment samples at room temperature in a well-ventilated area, protected from direct sunlight.
-
Once dried, grind the samples to a fine powder using a mortar and pestle or a mechanical grinder to ensure homogeneity.
-
Sieve the powdered sample through a 2 mm mesh to remove larger debris.
2. Extraction (Choose one of the following methods):
a) Matrix Solid-Phase Dispersion (MSPD):
-
Blending: In a glass mortar, thoroughly mix a small amount of the homogenized sample (e.g., 0.5 g) with a dispersing agent (e.g., 2 g of C18-bonded silica (B1680970) or Florisil) using a pestle until a homogeneous mixture is obtained.
-
Column Packing: Pack the mixture into an empty SPE cartridge (e.g., 6 mL) plugged with glass wool at the bottom.
-
Elution: Elute the disperse dyes from the MSPD column by passing a suitable organic solvent (e.g., 10 mL of acetonitrile or ethyl acetate) through the column.
-
Clean-up (Optional): A layer of a clean-up sorbent (e.g., PSA or Florisil) can be added below the MSPD mixture in the cartridge to remove interferences.
-
Evaporation and Reconstitution: Proceed as described in Protocol 1, step 2.
b) Ultrasonic-Assisted Extraction (UAE):
-
Extraction: Place a known amount of the homogenized sample (e.g., 2-5 g) into a centrifuge tube. Add a specific volume of extraction solvent (e.g., 10 mL of acetonitrile or a mixture of acetone (B3395972) and hexane).
-
Sonication: Place the tube in an ultrasonic bath and sonicate for a specified period (e.g., 15-30 minutes).
-
Centrifugation: After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid particles from the supernatant.
-
Supernatant Collection: Carefully collect the supernatant (the liquid extract).
-
Repeat Extraction (Optional): For exhaustive extraction, the extraction process can be repeated on the solid residue, and the supernatants can be combined.
-
Evaporation and Reconstitution: Proceed as described in Protocol 1, step 2.
3. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described in Protocol 1, step 3.
Data Presentation
Table 1: Method Performance Data for Selected Disperse Dyes in Water
| Analyte | Linearity Range (ng/L) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |
| Disperse Red 1 | 5 - 1000 | 1.5 | 5.0 | 85 - 105 | < 10 |
| Disperse Blue 3 | 2 - 500 | 0.8 | 2.5 | 90 - 110 | < 8 |
| Disperse Yellow 3 | 5 - 1000 | 2.0 | 6.0 | 80 - 100 | < 12 |
| Disperse Orange 1 | 2 - 500 | 0.7 | 2.2 | 88 - 108 | < 9 |
| Disperse Blue 106 | 10 - 2000 | 3.5 | 10 | 75 - 95 | < 15 |
| Disperse Red 17 | 5 - 1000 | 1.8 | 5.5 | 82 - 102 | < 11 |
Note: The values presented in this table are examples and may vary depending on the specific instrumentation and experimental conditions.
Table 2: MRM Transitions for Common Disperse Dyes
| Disperse Dye | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Disperse Red 1 | 315.1 | 156.1 | 139.1 | 25 |
| Disperse Blue 3 | 382.2 | 351.2 | 255.1 | 30 |
| Disperse Yellow 3 | 269.1 | 121.1 | 92.1 | 20 |
| Disperse Orange 1 | 242.1 | 121.1 | 93.1 | 22 |
| Disperse Orange 3 | 338.1 | 156.1 | 139.1 | 28 |
| Disperse Blue 106 | 350.1 | 308.1 | 291.1 | 35 |
| Disperse Blue 124 | 400.2 | 358.2 | 269.1 | 32 |
| Disperse Red 17 | 359.1 | 156.1 | 139.1 | 26 |
| Disperse Yellow 49 | 327.1 | 156.1 | 139.1 | 24 |
| Disperse Brown 1 | 436.1 | 289.1 | 156.1 | 38 |
Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used.
Mandatory Visualization
Caption: Experimental workflow for SPE-LC-ESI-MS/MS analysis of disperse dyes.
Caption: Logical relationship of analytical steps for disperse dye determination.
References
Application Notes and Protocols: Disperse Orange 73 in Textile Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of C.I. Disperse Orange 73 in textile printing applications, with a focus on polyester (B1180765) and its blends. The information is intended for a scientific audience and includes detailed experimental protocols and data presentation.
Overview of Disperse Orange 73
Disperse Orange 73 is a monoazo disperse dye known for its brilliant orange to reddish-orange shade.[1] It is primarily used for dyeing and printing on hydrophobic synthetic fibers, most notably polyester, as well as polyester/cotton and polyester/viscose blends.[1] Its small molecular size and lack of ionic groups allow it to penetrate and be retained by the fiber through intermolecular forces.
Quantitative Data Summary
The following tables summarize the key quantitative data for the application and performance of Disperse Orange 73.
Table 1: Colorfastness Properties of Disperse Orange 73
| Fastness Property | Test Method | Rating (1-5 or 1-8 scale) |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 6-7 (Excellent) |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 (Good to Excellent) |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 (Good to Excellent) |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 (Good to Excellent) |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 (Good) |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 (Good) |
Table 2: Recommended Printing Paste Formulation (Screen Printing)
| Component | Quantity (g/kg) | Purpose |
| Disperse Orange 73 (200% strength) | 20 - 40 | Colorant |
| Thickener (e.g., Sodium Alginate) | 40 - 60 | Viscosity control, prevents bleeding |
| Dispersing Agent | 10 - 20 | Maintains dye dispersion |
| Acid Donor (e.g., Ammonium (B1175870) Sulfate) | 5 - 10 | Maintains slightly acidic pH for dye stability |
| Water | to 1000 | Vehicle |
Table 3: Recommended Fixation Conditions for Printed Polyester
| Fixation Method | Temperature | Time | Notes |
| Thermosol Fixation | 190 - 210°C | 60 - 90 seconds | Continuous process, high productivity.[2][3] |
| High-Temperature (HT) Steaming | 170 - 180°C | 5 - 8 minutes | Good color yield and fabric hand-feel. |
| Pressure Steaming | 130°C | 20 - 30 minutes | Suitable for dyes with lower sublimation fastness.[4] |
Experimental Protocols
The following are detailed protocols for key experiments in the application of Disperse Orange 73.
Preparation of Printing Paste (1000g)
-
Dye Dispersion: In a beaker, create a smooth paste by mixing 20-40g of Disperse Orange 73 with 10-20g of a suitable dispersing agent and a small amount of cold water.
-
Thickener Stock Solution: Prepare a stock solution of the thickener (e.g., 4-6% sodium alginate) according to the manufacturer's instructions.
-
Mixing: Gradually add the dye dispersion to the thickener stock solution under constant stirring.
-
pH Adjustment: Add 5-10g of an acid donor, such as ammonium sulfate, to adjust the pH to a slightly acidic range (pH 5.5-6.5).
-
Final Volume: Add water to make up the final weight to 1000g and stir until a homogenous paste is obtained.
Screen Printing Procedure
-
Fabric Preparation: Ensure the polyester fabric is clean, dry, and free from any impurities.
-
Screen Preparation: Prepare a screen with the desired design.
-
Printing: Place the fabric on a printing table. Apply the prepared printing paste evenly across the screen using a squeegee.
-
Drying: After printing, air dry the fabric at room temperature or with a hot air dryer at a temperature not exceeding 100°C.
Fixation of the Printed Fabric
3.3.1. Thermosol Fixation
-
Pass the dried, printed fabric through a thermosol unit or a stenter.
-
Set the temperature to 190-210°C and the dwell time to 60-90 seconds.[2][3]
3.3.2. High-Temperature (HT) Steaming
-
Place the dried, printed fabric in a high-temperature steamer.
-
Steam at 170-180°C for 5-8 minutes.
After-treatment (Washing-off)
-
Rinsing: Rinse the fixed fabric thoroughly with cold water to remove the thickener and unfixed dye.
-
Reduction Clearing: For optimal fastness, especially for medium to dark shades, a reduction clearing process is recommended. This involves treating the fabric in a bath containing:
-
Caustic Soda (36°Bé): 2-3 ml/L
-
Sodium Hydrosulphite: 1-2 g/L
-
Temperature: 70-80°C
-
Time: 10-15 minutes
-
-
Final Rinsing and Drying: Rinse the fabric again with hot and then cold water. Neutralize if necessary with a weak acid solution. Finally, dry the fabric.
Mandatory Visualizations
Experimental Workflow for Textile Printing with Disperse Orange 73
Caption: Workflow for textile printing with Disperse Orange 73.
Signaling Pathway for Dye Fixation in Polyester
Caption: Dye fixation mechanism of Disperse Orange 73 in polyester.
References
Troubleshooting & Optimization
Technical Support Center: C.I. Disperse Orange 73 Lightfastness
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development on improving the lightfastness of C.I. Disperse Orange 73.
Frequently Asked Questions (FAQs)
Q1: What is the typical lightfastness rating of this compound, and what factors influence it?
This compound, a monoazo dye, typically exhibits a lightfastness rating of 6 on the ISO 1-8 blue wool scale.[1][2] Several factors can influence this rating:
-
Dye Concentration: Deeper shades generally show better lightfastness due to a higher concentration of dye molecules.[3]
-
Dye Aggregation: Uniform dispersion and penetration of the dye into the polyester (B1180765) fiber are crucial; uneven aggregation can lead to patchy fading.[3]
-
Substrate: The morphology of the polyester fiber can affect dye absorption and, consequently, its lightfastness.[3]
-
Finishing Treatments: Certain softeners and fixing agents, particularly those that are cationic, can reduce the lightfastness of disperse dyes.[4]
Q2: What are the primary mechanisms behind the fading of this compound?
As an azo dye, the photofading of this compound is primarily driven by photo-oxidation.[3] The dye molecule absorbs energy from ultraviolet (UV) and visible light, which excites it to a higher energy state. This excited molecule can then react with oxygen to form reactive oxygen species (ROS), which attack and degrade the dye's chromophore, leading to a loss of color.
Caption: Photodegradation mechanism of azo disperse dyes.
Q3: How can the lightfastness of this compound be improved?
Several strategies can be employed to enhance the lightfastness of this compound on polyester substrates:
-
Application of UV Absorbers: These compounds are applied to the textile and function by absorbing harmful UV radiation before it can reach the dye molecules, dissipating the energy as heat.[3] Common types include benzotriazoles and benzophenones.
-
Use of Hindered Amine Light Stabilizers (HALS): HALS do not absorb UV radiation but act as radical scavengers.[5] They interrupt the photo-oxidative degradation process by neutralizing free radicals that are formed, thus protecting the dye.[5]
-
Aftertreatment Processes: A proper aftertreatment, often referred to as reduction clearing, is essential to remove unfixed dye from the fiber surface.[6] Surface dye has much lower fastness properties than the dye that has penetrated the fiber.
-
Optimization of Dyeing Parameters: Ensuring optimal heat fixation temperature and time (typically 180–210°C for 30–60 seconds) can maximize dye penetration and fixation, which contributes to better lightfastness.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Lower than expected lightfastness (e.g., rating of 4-5). | Incomplete removal of surface dye after dyeing. | Implement a thorough reduction clearing aftertreatment. (See Experimental Protocol section). |
| Improper heat setting parameters. | Optimize the heat setting temperature and duration to ensure complete dye diffusion into the polyester fiber.[3] | |
| Uneven or "patchy" fading after light exposure. | Poor dye dispersion in the dyebath leading to aggregation on the fiber surface. | Use a high-quality dispersing agent and ensure proper agitation during the dyeing process.[3] |
| Significant color change after applying a finishing agent. | The finishing agent (e.g., softener, fixer) is incompatible and reduces lightfastness. | Select non-ionic or specialized softeners and fixing agents that are tested for their minimal impact on lightfastness. Avoid cationic fixing agents where high lightfastness is required.[4] |
Data Presentation
The following table presents representative data on the improvement of lightfastness for an azo disperse dye, similar to this compound, on a polyester substrate after treatment with a UV absorber.
| Treatment | Lightfastness Rating (ISO 105-B02) |
| Control (Untreated) | 6 |
| Aftertreatment with Benzotriazole-type UV Absorber (2% on weight of fiber) | 7 |
Note: This is illustrative data. Actual results may vary based on the specific UV absorber, concentration, and application process.
Experimental Protocols
Protocol 1: Aftertreatment with a Benzotriazole-based UV Absorber
This protocol describes a standard laboratory procedure for applying a UV absorber to polyester fabric dyed with this compound using the exhaust method.
-
Preparation of Dyed Substrate:
-
Ensure the polyester fabric dyed with this compound has undergone a thorough reduction clearing to remove any surface dye and has been rinsed and dried.
-
-
Treatment Bath Preparation:
-
Prepare a treatment bath with a liquor-to-goods ratio of 20:1.
-
Disperse the benzotriazole-based UV absorber (e.g., 2% on the weight of the fabric) in water.
-
Adjust the pH of the bath to 4.5-5.0 using acetic acid.
-
-
Exhaustion Procedure:
-
Immerse the dyed polyester fabric in the treatment bath at room temperature.
-
Increase the temperature to 120-130°C at a rate of 2°C/minute.
-
Hold the temperature for 30-45 minutes to allow for the exhaustion and diffusion of the UV absorber into the fiber.
-
-
Rinsing and Drying:
-
Cool the bath down to 70°C.
-
Remove the fabric and rinse thoroughly with warm and then cold water.
-
Dry the treated fabric at 100-120°C.
-
Caption: Experimental workflow for UV absorber aftertreatment.
Logical Relationships
The following diagram illustrates the logical dependencies for achieving high lightfastness with this compound.
Caption: Key factors for improving lightfastness.
References
- 1. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 2. Disperse Orange SE / Disperse Orange 73 - Disperse Dye, Textile Dyeing | Made-in-China.com [m.made-in-china.com]
- 3. autumnchem.com [autumnchem.com]
- 4. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. ecochemchina.com [ecochemchina.com]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Photocatalytic Degradation of Disperse Orange 73 using TiO₂
Welcome to the technical support center for the photocatalytic degradation of Disperse Orange 73. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Disclaimer: Scientific literature with specific data on the photocatalytic degradation of Disperse Orange 73 using TiO₂ is limited. Therefore, the quantitative data and experimental protocols provided below are based on studies of similar azo dyes, such as Disperse Red 73, Disperse Orange 1, Acid Orange 7, and Methyl Orange. These should serve as a strong starting point for developing a specific protocol for Disperse Orange 73.
Troubleshooting Guide
This section addresses common issues encountered during the photocatalytic degradation of azo dyes using TiO₂.
| Problem | Possible Causes | Solutions |
| Low Degradation Efficiency | 1. Suboptimal Catalyst Concentration: Too little TiO₂ provides insufficient active sites. Too much can lead to light scattering and agglomeration, reducing light penetration.[1][2] 2. Incorrect pH: The pH of the solution affects the surface charge of TiO₂ and the dye molecule, influencing adsorption and reaction rates.[3][4] 3. Inadequate Light Source: The light source may not have the appropriate wavelength or intensity to activate the TiO₂ catalyst effectively. 4. Low Oxygen Concentration: Dissolved oxygen acts as an electron scavenger, which is crucial for generating reactive oxygen species.[1] 5. High Initial Dye Concentration: A high concentration of the dye can prevent light from reaching the catalyst surface.[5] | 1. Optimize Catalyst Loading: Start with a concentration around 1.0 g/L and perform experiments with varying amounts (e.g., 0.5 g/L, 1.5 g/L, 2.0 g/L) to find the optimal loading for your setup.[6] 2. Adjust pH: The point of zero charge for TiO₂ is typically around pH 6.5. For anionic dyes, a lower pH is often more effective. Experiment with a range of pH values (e.g., 3, 5, 7, 9) to determine the optimum. 3. Verify Light Source: Ensure your UV lamp has a wavelength of <380 nm for efficient activation of TiO₂. Check the lamp's age and output. 4. Ensure Aeration: Bubble air or oxygen through the solution during the experiment to maintain a sufficient concentration of dissolved oxygen.[1] 5. Dilute the Sample: If the initial dye concentration is very high, consider diluting the sample or performing a pre-treatment step. |
| Inconsistent Results | 1. Catalyst Agglomeration: TiO₂ nanoparticles can aggregate in the solution, leading to inconsistent surface area and activity. 2. Temperature Fluctuations: Reaction rates can be temperature-dependent.[3] 3. Inaccurate Measurements: Errors in measuring dye concentration, catalyst amount, or pH can lead to variability. | 1. Improve Dispersion: Use an ultrasonic bath to disperse the TiO₂ in the solution before starting the experiment. Maintain vigorous stirring throughout the reaction. 2. Control Temperature: Use a water bath or a temperature-controlled reactor to maintain a constant temperature during the experiment. 3. Calibrate Instruments: Regularly calibrate your spectrophotometer, pH meter, and balances. |
| Catalyst Deactivation | 1. Fouling of Catalyst Surface: Intermediates from the degradation process or other substances in the wastewater can adsorb onto the TiO₂ surface, blocking active sites. 2. Photocatalyst Poisoning: Certain ions can irreversibly bind to the catalyst surface, reducing its activity. | 1. Catalyst Regeneration: After the experiment, the catalyst can be washed with distilled water and ethanol, followed by drying in an oven. For severe fouling, calcination at a moderate temperature (e.g., 400-500 °C) can regenerate the catalyst. 2. Pre-treatment of Wastewater: If using real wastewater, consider pre-treatment steps like filtration to remove potential catalyst poisons. |
| Difficulty in Catalyst Separation | 1. Small Particle Size of TiO₂: The nano-sized particles of TiO₂ can be challenging to separate from the solution after treatment. | 1. Immobilization: Immobilize TiO₂ on a substrate like glass beads, fibers, or membranes. 2. Coagulation/Flocculation: After the reaction, adjust the pH to induce agglomeration and settling of the TiO₂ particles. 3. Membrane Filtration: Use microfiltration or ultrafiltration to separate the catalyst particles. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the photocatalytic degradation of Disperse Orange 73 using TiO₂?
A1: The process is initiated by the absorption of photons with energy greater than the bandgap of TiO₂ (typically UV light), which generates electron-hole pairs. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce adsorbed oxygen to superoxide (B77818) radicals (•O₂⁻). These reactive oxygen species are powerful oxidizing agents that can break down the complex azo dye structure of Disperse Orange 73 into simpler, less harmful compounds, eventually leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).[3][4]
Q2: What is the optimal pH for the degradation of Disperse Orange 73?
A2: While specific data for Disperse Orange 73 is unavailable, for anionic azo dyes, the degradation is generally more efficient in acidic conditions (pH 3-5). This is because a lower pH leads to a positively charged TiO₂ surface, which enhances the adsorption of the anionic dye molecules. However, the optimal pH should be determined experimentally for your specific conditions.
Q3: How does the concentration of TiO₂ affect the degradation rate?
A3: The degradation rate generally increases with the TiO₂ concentration up to an optimal point.[1] Beyond this point, the rate may decrease due to increased turbidity of the solution, which scatters the incident light and reduces its penetration.[2] Catalyst particle aggregation at high concentrations can also reduce the number of available active sites.
Q4: Can I reuse the TiO₂ catalyst?
A4: Yes, one of the advantages of TiO₂ is its stability and reusability. After each experiment, the catalyst can be recovered by centrifugation or filtration, washed with distilled water and/or an appropriate solvent to remove any adsorbed species, and then dried. Its photocatalytic activity should be checked over several cycles.[5]
Q5: What is the role of an oxidizing agent like hydrogen peroxide (H₂O₂) in this process?
A5: The addition of H₂O₂ can enhance the degradation rate by acting as an additional source of hydroxyl radicals and by preventing electron-hole recombination by accepting photogenerated electrons.[5] However, an excess of H₂O₂ can act as a scavenger for hydroxyl radicals, so its concentration needs to be optimized.
Experimental Protocols
This section provides a generalized experimental protocol for the photocatalytic degradation of a disperse dye like Disperse Orange 73 using TiO₂.
Materials and Equipment:
-
Disperse Orange 73 dye
-
Titanium dioxide (e.g., Degussa P25)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a UV lamp (e.g., mercury lamp)
-
Magnetic stirrer and stir bars
-
pH meter
-
Spectrophotometer
-
Centrifuge or filtration system
-
Ultrasonic bath
Procedure:
-
Preparation of Dye Stock Solution: Prepare a stock solution of Disperse Orange 73 (e.g., 100 mg/L) in deionized water. Disperse dyes have low water solubility, so it may be necessary to use a small amount of a dispersing agent or to heat the solution gently.
-
Experimental Setup:
-
Add a specific volume of the dye stock solution to the photoreactor and dilute with deionized water to achieve the desired initial concentration (e.g., 20 mg/L).
-
Add the desired amount of TiO₂ catalyst (e.g., 1.0 g/L) to the solution.
-
Place a magnetic stir bar in the reactor.
-
-
Dispersion and Adsorption-Desorption Equilibrium:
-
Disperse the TiO₂ powder in the dye solution using an ultrasonic bath for approximately 15-30 minutes.
-
Place the reactor on a magnetic stirrer in the dark for 30-60 minutes to allow the system to reach adsorption-desorption equilibrium. Take an initial sample at the end of this period to determine the concentration after adsorption.
-
-
Photocatalytic Reaction:
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment.
-
If required, bubble air through the solution to ensure a constant supply of oxygen.
-
-
Sampling and Analysis:
-
Withdraw aliquots of the solution at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately centrifuge or filter the samples to remove the TiO₂ particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of Disperse Orange 73 using a spectrophotometer.
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Quantitative Data
The following tables summarize quantitative data from studies on the photocatalytic degradation of similar azo dyes.
Table 1: Effect of Catalyst (TiO₂) Concentration on Dye Degradation
| Dye | Initial Dye Conc. (mg/L) | TiO₂ Conc. (g/L) | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Acid Orange 7 | 50 | 0.5 | ~60 | 32 hours | 30W UV | [6] |
| Acid Orange 7 | 50 | 1.0 | 76 | 32 hours | 30W UV | [6] |
| Acid Orange 7 | 50 | 2.0 | ~70 | 32 hours | 30W UV | [6] |
| Methylene Blue | 10 | 1.0 | ~81 | 30 | UVC | [1] |
| Methylene Blue | 10 | 3.0 | ~81 | 30 | UVC | [1] |
| Methyl Orange | 10 | 1.0 | ~25 | 30 | UVC | [1] |
Table 2: Effect of Initial Dye Concentration on Degradation
| Dye | TiO₂ Conc. (g/L) | Initial Dye Conc. (mg/L) | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Remazol Yellow Gold RGB | 1.0 | 30 | ~100 | 120 | Not Specified | [5] |
| Remazol Yellow Gold RGB | 1.0 | 150 | 11 | 120 | Not Specified | [5] |
| Remazol Blue RGB | 1.0 | 30 | ~100 | 120 | Not Specified | [5] |
| Remazol Blue RGB | 1.0 | 150 | 11 | 120 | Not Specified | [5] |
Table 3: Effect of pH on Dye Degradation
| Dye | TiO₂ Conc. (g/L) | Initial Dye Conc. (mg/L) | pH | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| Disperse Red 167 | 0.5 | ~15.6 | 8 | Optimal | Not Specified | Not Specified | [7] |
| Disperse Blue 79:1 | 0.5 | ~18.7 | 8.5 | Optimal | Not Specified | Not Specified | [8] |
Visualizations
Caption: Experimental workflow for photocatalytic degradation.
Caption: Mechanism of TiO₂ photocatalysis for dye degradation.
Caption: Troubleshooting flowchart for low degradation efficiency.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. ijert.org [ijert.org]
- 3. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijert.org [ijert.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jetir.org [jetir.org]
troubleshooting aggregation of Disperse Orange 73 in solution
Technical Support Center: Disperse Orange 73
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 73. The information aims to address common challenges, particularly aggregation in solution, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Disperse Orange 73 and what are its basic properties?
Disperse Orange 73 is a synthetic monoazo dye. It appears as an orange-red or reddish-brown powder.[1] It is insoluble in water but can be dissolved in organic solvents such as acetone (B3395972) and ethanol (B145695).[1] This dye is commonly used for dyeing polyester (B1180765) and other synthetic fibers.[2][3]
Q2: Why is my Disperse Orange 73 solution aggregating or appearing cloudy?
Aggregation of disperse dyes like Disperse Orange 73 in solution is a common issue driven by several factors:
-
Intermolecular Forces: Strong van der Waals forces between the hydrophobic aromatic portions of the dye molecules can cause them to stack together.[4]
-
Low Solubility: The inherent insolubility of disperse dyes in aqueous solutions is a primary driver of aggregation.
-
External Factors: High dye concentration, improper temperature, incorrect pH, and the presence of metal ions in the water can all promote aggregation.[5][6][7]
Q3: What is the difference between aggregation and flocculation?
Aggregation is often a reversible process where dye particles cluster together and can be redispersed by methods like stirring or sonication.[7] Flocculation, on the other hand, is typically an irreversible process that results in larger, stable clumps that cannot be easily redispersed.[7][8]
Q4: How can I visually identify aggregation?
Visible signs of aggregation include a cloudy or hazy appearance of the solution, the formation of visible particles or sediment, and color spots or stains on surfaces after application.[5][6]
Troubleshooting Guide for Aggregation
If you are experiencing aggregation of Disperse Orange 73 in your solution, follow these troubleshooting steps.
Caption: Troubleshooting workflow for Disperse Orange 73 aggregation.
Data Presentation
Table 1: Factors Influencing Aggregation of Disperse Dyes
| Factor | Effect on Aggregation | Recommended Action |
| Dye Concentration | Higher concentrations increase the likelihood of aggregation.[9] | Use the lowest effective concentration. |
| Solvent | Poor solubility in the chosen solvent leads to aggregation.[1] | Use solvents like ethanol or acetone, or consider co-solvents. |
| Temperature | High temperatures can sometimes increase aggregation, especially during prolonged heating.[6][8] | Optimize temperature; avoid excessive heating. |
| pH | Low pH can sometimes lead to instability and aggregation of disperse dyes.[7][8] | Adjust pH to a more neutral or slightly basic range. |
| Water Hardness | High levels of metal ions (e.g., Ca²⁺, Mg²⁺) can promote aggregation.[5][6] | Use deionized or distilled water. |
Experimental Protocols
Protocol 1: Preparation of a Stable Disperse Orange 73 Stock Solution
-
Materials: Disperse Orange 73 powder, appropriate organic solvent (e.g., acetone, ethanol), deionized water, dispersing agent (optional), magnetic stirrer, volumetric flasks.
-
Procedure:
-
Weigh the desired amount of Disperse Orange 73 powder.
-
In a chemical fume hood, add a small amount of the organic solvent to the powder to create a paste. This helps to wet the dye particles and prevent clumping.
-
Gradually add more solvent while stirring continuously until the dye is fully dissolved.
-
If preparing an aqueous dispersion, slowly add the dissolved dye concentrate to the deionized water while stirring vigorously.
-
If required, add a dispersing agent to the water before adding the dye concentrate. Common dispersing agents include lignosulfonates or naphthalene (B1677914) sulfonates.[6][8]
-
Continue stirring for at least 30 minutes to ensure a homogenous dispersion.
-
Store the solution in a tightly sealed, light-protected container.
-
Protocol 2: Characterization of Aggregation using UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for studying dye aggregation.[9][10][11] The formation of aggregates can lead to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or the appearance of new bands.
-
Materials: Disperse Orange 73 solutions at various concentrations, UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
Prepare a series of Disperse Orange 73 solutions with varying concentrations in the desired solvent.
-
Record the UV-Vis absorption spectrum for each concentration.
-
Analyze the spectra for changes indicative of aggregation:
-
H-aggregates (face-to-face stacking): Often result in a blue-shift (hypsochromic shift) of the absorption band to shorter wavelengths.[12]
-
J-aggregates (head-to-tail stacking): Typically cause a red-shift (bathochromic shift) to longer wavelengths.
-
-
Plot absorbance versus concentration. Deviations from the Beer-Lambert law can indicate the presence of aggregates.
-
Protocol 3: Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a technique used to measure the hydrodynamic diameter of particles in a solution, providing direct evidence of aggregation.[13][14][15][16][17]
-
Materials: Disperse Orange 73 solution, DLS instrument, appropriate cuvettes.
-
Procedure:
-
Prepare the Disperse Orange 73 solution and filter it through a suitable syringe filter to remove any large dust particles.
-
Place the sample in the DLS instrument.
-
Set the experimental parameters, including solvent viscosity and refractive index.
-
Perform the measurement to obtain the particle size distribution.
-
An increase in the average particle size over time or with changes in solution conditions (e.g., concentration, temperature) indicates aggregation. Disperse dyes typically have a particle diameter of about 1 µm; aggregation can lead to particles exceeding 5 µm.[5][6]
-
Signaling Pathways and Logical Relationships
Caption: Causes and consequences of Disperse Orange 73 aggregation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Disperse Orange 73 | 40690-89-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aggregation of dyes [textilemirror.blogspot.com]
- 5. How to Prevent the Aggregation of Disperse Dyes in Dyeing? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. How to prevent the agglomeration of disperse dyes in dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 8. What is the stability of disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. primescholars.com [primescholars.com]
- 10. Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation [mdpi.com]
- 11. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leica-microsystems.com [leica-microsystems.com]
- 13. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump | NIST [nist.gov]
- 15. nanocomposix.com [nanocomposix.com]
- 16. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
optimizing pH conditions for dyeing with C.I. Disperse Orange 73
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in optimizing pH conditions for dyeing with C.I. Disperse Orange 73.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during dyeing experiments, focusing on the critical role of pH.
Q1: What is the optimal pH for dyeing polyester (B1180765) with this compound?
The optimal pH for dyeing with disperse dyes, including this compound, is in a weakly acidic range, typically between 4.5 and 5.5.[1][2][3] This pH is usually achieved by adding acetic acid to the dyebath.[1][2] Maintaining this pH range is crucial for ensuring the dye remains in its most stable state, which leads to satisfactory dye exhaustion.[1][2][3]
Q2: My final dyed fabric has a weak or incorrect shade. Could pH be the cause?
Yes, an incorrect pH is a likely cause. If the dyebath pH is too high (alkaline), it can negatively affect the dye. This compound is a monoazo dye, and some azo dye structures are sensitive to alkali.[3] In alkaline conditions, disperse dyes with ester, cyano, or amide groups can undergo hydrolysis, which alters their chemical structure.[3] This degradation can lead to a lighter shade, a change in color, and inferior wash fastness.[1][2] Experiments have shown that for many disperse dyes, a pH greater than 6 leads to a decrease in color depth.[4]
Q3: Why did the color of my dyebath change during the high-temperature dyeing process?
This could be due to a shift in pH during heating. The pH of the dyebath can sometimes increase as the temperature rises.[3] If the pH drifts into a neutral or alkaline range at high temperatures, the dye can become unstable. It is recommended to use a buffering system, such as adding formic acid and ammonium (B1175870) sulfate, to ensure the dyebath remains within the stable weakly acidic range throughout the process.[3]
Q4: Can I dye in a neutral or alkaline bath?
While some specific disperse dyes are stable in neutral or weak alkaline conditions, it is not recommended for most, especially azo dyes.[3] For this compound, adhering to the 4.5-5.5 pH range is the safest approach to ensure color reproducibility and stability.[4] Dyeing outside this range risks dye degradation and poor results.
Q5: What are the consequences of a pH lower than 4.5?
While the primary concern is high pH, a significantly low pH is generally not a major issue for the dye's stability. However, the established optimal range of 4.5-5.5 is recommended for achieving the best dye exhaustion and fixation on polyester fibers.[1][5]
Data Presentation: Recommended Dyeing Parameters
This table summarizes the key quantitative parameters for a typical high-temperature exhaust dyeing protocol for polyester with this compound.
| Parameter | Recommended Value | Purpose & Remarks |
| pH of Dyebath | 4.5 - 5.5 | Critical for dye stability and optimal exhaustion.[1][2][3] Adjusted with acetic acid. |
| Dyeing Temperature | 130°C | Necessary to swell the polyester fibers, allowing dye molecules to penetrate.[2] |
| Dyeing Time | 60 minutes | Time at peak temperature to ensure diffusion and fixation of the dye within the fiber.[1][2] |
| Dispersing Agent | 1 g/L | Prevents dye agglomeration and ensures a fine, stable dispersion in the water.[2] |
| Liquor Ratio | 1:10 | Ratio of the weight of the dyeing liquid to the weight of the fabric. |
Experimental Protocols
High-Temperature (HT) Exhaust Dyeing Method
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.
1. Pretreatment:
-
Ensure the polyester fabric is properly scoured to remove any oils, sizes, or impurities that could interfere with dye uptake.
2. Dyebath Preparation:
-
Calculate the required amounts of dye, dispersing agent, and acetic acid based on the weight of the fabric and the desired liquor ratio (e.g., 1:10).
-
Create a paste of the this compound powder with a small amount of dispersing agent and cold water. Stir until a smooth, lump-free paste is formed.[1][2]
-
Gradually add warm water (40-50°C) to the paste to create a fine dispersion.
3. Dyeing Procedure:
-
Fill the dyeing vessel with the required volume of water and add the dispersing agent.
-
Add the prepared dye dispersion to the bath.
-
Check the pH of the dyebath and adjust it to the 4.5-5.5 range using acetic acid.[1][2]
-
Introduce the polyester fabric into the dyebath at approximately 60°C.[2]
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.[2]
-
Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[2]
-
Cool the dyebath down to 70-80°C.
4. Post-Dyeing Treatment (Reduction Clearing):
-
Drain the dyebath.
-
Prepare a new bath containing sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2 g/L).
-
Run the fabric in this reduction bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye, which improves wash fastness.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Dry the dyed fabric.
Mandatory Visualizations
Caption: Experimental workflow for high-temperature dyeing of polyester.
Caption: Logical relationship between dyebath pH and dyeing outcome.
References
Technical Support Center: Purification of C.I. Disperse Orange 73
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial C.I. Disperse Orange 73.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is synthesized via the diazotization of 4-nitrobenzenamine and its subsequent coupling with 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.[1] Potential impurities may include unreacted starting materials, byproducts from side reactions, and residual inorganic salts from the synthesis process. Some commercial formulations may also contain dispersing agents.
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[2] The choice of method depends on the level of purity required and the nature of the impurities.
Q3: In which solvents is this compound soluble?
A3: this compound is known to be soluble in organic solvents such as acetone (B3395972) and ethanol, and it is insoluble in water.[3] This solubility profile is crucial for developing effective purification protocols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Reduce the solvent volume by gentle heating and evaporation.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure compound. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the dye.- High concentration of impurities. | - Re-dissolve the oil in a slightly larger volume of hot solvent and allow for slower cooling.- Consider pre-purification by another method, such as column chromatography, to remove significant impurities. |
| Colored Impurities Remain in Crystals | - The impurity has similar solubility to the dye in the chosen solvent.- Ineffective removal of colored impurities. | - Try a different recrystallization solvent or a mixed solvent system.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Dye and Impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Adjust the mobile phase polarity. For polar compounds like this azo dye, a more polar eluent may be needed to move the compound down the column. Use TLC to test different solvent systems beforehand.[4]- Ensure the amount of crude dye loaded onto the column is appropriate for the column size. |
| Dye is not Eluting from the Column | - The mobile phase is not polar enough.- Strong interaction with the stationary phase (e.g., silica (B1680970) gel). | - Gradually increase the polarity of the mobile phase. A gradient elution might be effective.- Consider using a more polar stationary phase or deactivating the silica gel. |
| Cracking or Channeling of the Stationary Phase | - Improper packing of the column. | - Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles and channels.[5] |
Data Presentation
Solubility of this compound (Qualitative)
| Solvent | Solubility |
| Water | Insoluble[3] |
| Acetone | Soluble[3] |
| Ethanol | Soluble[3] |
Further quantitative solubility data in a wider range of organic solvents at various temperatures is recommended for precise experimental design.
Experimental Protocols
Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization. The optimal solvent and conditions should be determined on a small scale first.
Materials:
-
Commercial this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot solvent. Heat the solvent close to its boiling point on a hot plate. Add the solvent gradually until the dye is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography. The selection of the mobile phase is critical and should be optimized using Thin Layer Chromatography (TLC) beforehand.
Materials:
-
Commercial this compound
-
Silica gel (for column chromatography)
-
Chromatography column
-
Mobile phase (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane)
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed column. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude dye in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dye.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A general reversed-phase HPLC method can be used to assess the purity of the purified this compound.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Note: This is a general method and may require optimization for specific instrumentation and purity requirements.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Overcoming Matrix Effects in LC/MS/MS Analysis of Disperse Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) analysis of disperse dyes.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC/MS/MS analysis?
A1: The sample matrix consists of all components within a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This interference can compromise the accuracy, precision, and sensitivity of quantitative analysis.[3][4]
Q2: Why are disperse dyes particularly susceptible to matrix effects?
A2: Disperse dyes are often analyzed in complex matrices such as textile extracts, which contain a variety of other dyes, pigments, finishing agents, and natural fibers.[4][5] These components can co-elute with the target disperse dyes, leading to significant matrix effects that make accurate quantification challenging.
Q3: How can I determine if my analysis is being affected by matrix effects?
A3: A common method is the post-extraction spike. This involves comparing the signal response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix extract after the extraction process.[2] A lower response in the matrix indicates ion suppression, while a higher response points to ion enhancement.[2] Another qualitative technique is post-column infusion, where a constant flow of the analyte is introduced after the column. Injecting a blank matrix extract will show signal changes at retention times where matrix components elute.[6]
Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS), and how does it help?
A4: A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[7] Because SIL-IS have nearly identical chemical and physical properties to the analyte, they co-elute and experience the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations caused by matrix effects can be effectively compensated for, leading to more accurate and reproducible results.
Q5: Are SIL-IS readily available for all disperse dyes?
A5: The commercial availability of specific SIL-IS for the wide range of disperse dyes can be limited. While some suppliers offer a range of isotopically labeled compounds, finding a specific SIL-IS for a particular disperse dye may require custom synthesis.[6][8]
Troubleshooting Guide
Problem: Inconsistent and inaccurate quantitative results for disperse dyes, suspecting matrix effects.
This guide provides a systematic approach to identify, minimize, and compensate for matrix effects.
Step 1: Assess the Presence and Magnitude of Matrix Effects
Before implementing mitigation strategies, it's crucial to confirm and quantify the matrix effect.
-
Action: Perform a post-extraction spike experiment.
-
Procedure:
-
Prepare a standard solution of the disperse dye in a pure solvent (e.g., methanol).
-
Prepare a blank matrix extract by performing your sample preparation procedure on a textile sample known to be free of the target dye.
-
Spike the blank matrix extract with the disperse dye at the same concentration as the standard solution.
-
Analyze both solutions by LC/MS/MS.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
-
-
Interpretation:
-
A value close to 100% indicates minimal matrix effect.
-
A value significantly less than 100% indicates ion suppression.
-
A value significantly greater than 100% indicates ion enhancement.
-
Step 2: Minimize Matrix Effects through Sample Preparation
Effective sample cleanup is a primary strategy to reduce matrix interference.
-
Option A: Optimize Solvent Extraction
-
Suggestion: Methanol (B129727) is a commonly used and effective solvent for extracting disperse dyes from textiles.[4] Experiment with extraction parameters such as solvent volume, temperature, and sonication time to maximize dye recovery while minimizing the extraction of interfering matrix components.
-
-
Option B: Implement Solid-Phase Extraction (SPE)
-
Suggestion: SPE can effectively remove interfering compounds. A C18 cartridge is often suitable for the cleanup of disperse dye extracts.
-
See Experimental Protocols section for a detailed SPE methodology.
-
Step 3: Mitigate Matrix Effects via Chromatographic Separation
-
Action: Optimize your LC method to separate the analyte from co-eluting matrix components.
-
Suggestions:
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte peak and any interfering peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for the analyte and matrix components.
-
Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
-
Step 4: Compensate for Matrix Effects
When matrix effects cannot be completely eliminated, their impact can be compensated for.
-
Option A: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Action: Add a known amount of the appropriate SIL-IS to all samples, standards, and blanks at the beginning of the sample preparation process.
-
Advantage: This is the most effective method for compensating for matrix effects as the SIL-IS experiences the same ionization suppression or enhancement as the analyte.
-
-
Option B: Use a Structural Analog as an Internal Standard
-
Action: If a SIL-IS is unavailable, a non-isotopically labeled compound that is structurally similar to the analyte and has a similar retention time can be used.
-
Limitation: This approach is less ideal as the analog may not experience the exact same matrix effects as the analyte.
-
-
Option C: Matrix-Matched Calibration
-
Action: Prepare your calibration standards in the blank matrix extract instead of pure solvent.
-
Advantage: This helps to ensure that the standards and samples experience similar matrix effects.
-
Limitation: This requires a consistent and readily available source of blank matrix.[6]
-
Quantitative Data Summary
The following table summarizes the matrix effect observed for various disperse dyes in textile samples at two different concentrations. A matrix effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Disperse Dye | Matrix Effect at 10 ng/mL (%) | Matrix Effect at 50 ng/mL (%) |
| Significant Suppression | ||
| Disperse Red 17 | 31.0 - 50.9 | 31.0 - 50.9 |
| Disperse Blue 124 | 31.0 - 50.9 | 31.0 - 50.9 |
| Disperse Blue 35 | 31.0 - 50.9 | 31.0 - 50.9 |
| Disperse Yellow 49 | 31.0 - 50.9 | 31.0 - 50.9 |
| Disperse Orange | 42.1 - 49.5 | 71.3 - 87.7 |
| Disperse Orange 37 | 42.1 - 49.5 | 71.3 - 87.7 |
| Significant Enhancement | ||
| Disperse Blue 7 | 74.2 - 120.9 | 141.3 - 257.3 |
| Basic Violet 3 | 74.2 - 120.9 | 141.3 - 257.3 |
| Disperse Yellow 23 | 74.2 - 120.9 | 141.3 - 257.3 |
| Disperse Orange 149 | 74.2 - 120.9 | 141.3 - 257.3 |
| General Range | ||
| Most Other Dyes | 63.0 - 120.9 | 63.0 - 120.9 |
Data adapted from a study by Shimadzu.[5][9]
Experimental Protocols
Methanol Extraction of Disperse Dyes from Textile Samples
This protocol describes a general method for extracting disperse dyes from textile materials.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the textile sample.
-
Cut the textile into small pieces to increase the surface area for extraction.
-
-
Extraction:
-
Sample Clarification:
-
Concentration and Reconstitution:
-
Evaporate the filtered extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 95:5 water/methanol).[4]
-
Solid-Phase Extraction (SPE) Cleanup of Textile Extracts
This protocol, adapted from a method for environmental water samples, can be used to clean up textile extracts prior to LC/MS/MS analysis.[10][11]
-
Cartridge Selection:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).[10]
-
-
Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the retained disperse dyes from the cartridge with 5 mL of a 1:2 (v/v) acetonitrile/methanol mixture, followed by 5 mL of a 1:1 (v/v) dichloromethane/methanol mixture.[10]
-
-
Final Preparation:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC/MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: General experimental workflow for disperse dye analysis.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable isotope labelled standards | Silantes [silantes.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Qmx Laboratories - Stable Isotopes / Chemicals / Dye Compounds [qmx.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
Technical Support Center: The Influence of Copper and Iron Ions on Disperse Orange 73 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Orange 73. The following information addresses common issues encountered during dyeing experiments, particularly in the presence of copper (Cu²⁺) and iron (Fe³⁺) ion contamination.
Frequently Asked Questions (FAQs)
Q1: What are the typical visual indicators of copper or iron ion contamination in my Disperse Orange 73 dye bath?
A1: The presence of copper or iron ions can lead to several visual cues. You may observe a dulling of the brilliant orange shade of the dye.[1] In the presence of iron ions (Fe³⁺), the color may shift towards a brownish or rust-orange hue. Copper ions (Cu²⁺) can also cause a noticeable change in shade, often resulting in a duller or slightly altered orange. Additionally, you might see spotting or uneven color distribution on the fabric.[2][3]
Q2: How do copper and iron ions affect the color yield and dyeing efficiency of Disperse Orange 73?
A2: Copper and iron ions can negatively impact the color yield. These metal ions can form complexes with the dye molecules, which may reduce their solubility and affinity for the polyester (B1180765) fiber.[1][3] This interaction can lead to a lower dye uptake by the fabric, resulting in a weaker or less intense color. The formation of dye-metal aggregates can also cause dye precipitation, further reducing the amount of dye available for absorption.[1]
Q3: Can the presence of these metal ions affect the fastness properties of the dyed fabric?
A3: Yes, metal ion contamination can compromise the fastness properties of the dyed material. The formation of dye-metal complexes on the fiber surface can lead to poor wash fastness, as these complexes may be more easily removed during washing than the properly diffused dye molecules. Similarly, lightfastness can be affected due to the potential for the metal ions to catalyze photodegradation of the dye.
Q4: What is the mechanism by which copper and iron ions interfere with the dyeing process?
A4: Copper and iron ions are known to be disruptive in dyeing processes.[3] They can interact with the dye molecules through coordination chemistry, where the metal ion acts as a Lewis acid and forms a complex with electron-donating groups on the dye molecule. Disperse Orange 73, as a single azo dye, possesses such groups. This complex formation can alter the electronic structure of the dye's chromophore, leading to a color shift. These metal ions can also promote the aggregation of dye particles, hindering their even dispersion in the dye bath and uniform application to the fabric.[1]
Q5: How can I prevent or mitigate the effects of copper and iron ion contamination?
A5: The most effective way to counteract the negative effects of metal ions is to use a sequestering or chelating agent in your dye bath.[2][3] These agents, such as EDTA (ethylenediaminetetraacetic acid), bind with the metal ions to form stable, water-soluble complexes.[3] This action effectively "captures" the metal ions, preventing them from interacting with the dye molecules and ensuring a more consistent and vibrant dyeing outcome.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Dull or Altered Shade | Presence of iron (Fe³⁺) or copper (Cu²⁺) ions in the process water. | Add a sequestering agent (e.g., EDTA at 0.5-1.0 g/L) to the dye bath before adding the dye. This will chelate the metal ions and prevent them from interfering with the dye. |
| Uneven Dyeing or Spotting | Aggregation of dye molecules caused by interaction with metal ions.[1][2] | Ensure thorough mixing of the dye bath after the addition of all components. The use of a suitable dispersing agent in conjunction with a sequestering agent can improve dye solubility and prevent aggregation. |
| Poor Color Yield | Reduced dye uptake due to the formation of dye-metal complexes.[1] | In addition to using a sequestering agent, check and adjust the pH of the dye bath to the optimal range for Disperse Orange 73 (typically slightly acidic). The efficiency of both the dye and the sequestering agent can be pH-dependent. |
| Inconsistent Results Between Batches | Fluctuations in the metal ion content of the process water. | Implement a standardized water quality control protocol. Regularly test your water for hardness and metal ion concentration. Consistently use a sequestering agent to buffer against variations in water quality. |
| Reduced Wash Fastness | Presence of loosely bound dye-metal complexes on the fiber surface. | After dyeing, perform a thorough reduction clearing process to remove any unfixed dye and surface contaminants. This step is crucial for achieving good fastness properties. |
Quantitative Data Summary
The following tables summarize the hypothetical, yet expected, quantitative effects of copper and iron ion contamination on the dyeing of polyester with Disperse Orange 73.
Table 1: Effect of Metal Ions on Color Coordinates
| Condition | L | a | b | C | h° |
| Control (No added ions) | 75.2 | 45.8 | 80.5 | 92.6 | 60.4 |
| 10 ppm Cu²⁺ | 73.1 | 44.2 | 78.9 | 90.4 | 60.7 |
| 10 ppm Fe³⁺ | 72.5 | 46.5 | 75.3 | 88.5 | 58.3 |
| 10 ppm Cu²⁺ + Sequestering Agent | 75.0 | 45.5 | 80.1 | 92.1 | 60.3 |
| 10 ppm Fe³⁺ + Sequestering Agent | 74.8 | 45.6 | 79.8 | 91.9 | 60.2 |
L* represents lightness, a* represents the red/green coordinate, b* represents the yellow/blue coordinate, C* represents chroma, and h° represents the hue angle.
Table 2: Effect of Metal Ions on Color Strength and Fastness Properties
| Condition | K/S Value | Wash Fastness (Color Change) | Light Fastness (Blue Wool Scale) |
| Control (No added ions) | 15.8 | 4-5 | 6 |
| 10 ppm Cu²⁺ | 14.2 | 3-4 | 5 |
| 10 ppm Fe³⁺ | 13.9 | 3-4 | 5 |
| 10 ppm Cu²⁺ + Sequestering Agent | 15.6 | 4-5 | 6 |
| 10 ppm Fe³⁺ + Sequestering Agent | 15.5 | 4-5 | 6 |
K/S value is a measure of color strength. Wash fastness is rated on a scale of 1-5, with 5 being the best. Light fastness is rated on a scale of 1-8, with 8 being the best.
Experimental Protocols
1. Standard Dyeing Protocol for Disperse Orange 73 on Polyester
-
Materials:
-
Polyester fabric
-
Disperse Orange 73 (1% on weight of fabric)
-
Dispersing agent (1 g/L)
-
Acetic acid (to adjust pH to 4.5-5.5)
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
Sequestering agent (e.g., EDTA) (if required)
-
-
Procedure:
-
Prepare the dye bath with water, dispersing agent, and acetic acid.
-
If investigating the effect of metal ions, add the desired concentration of CuSO₄ or FeCl₃. If mitigating, add the sequestering agent.
-
Disperse the dye in a small amount of water and add it to the dye bath.
-
Introduce the polyester fabric into the cold dye bath.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 60 minutes.
-
Cool the dye bath to 70°C.
-
Rinse the dyed fabric with hot and then cold water.
-
Perform reduction clearing in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes.
-
Rinse the fabric thoroughly and air dry.
-
2. Color Fastness to Washing (ISO 105-C06)
-
Procedure:
-
A specimen of the dyed fabric is stitched between two undyed fabrics (one cotton, one wool).
-
The composite sample is washed in a solution containing 4 g/L ECE reference detergent at 60°C for 30 minutes.
-
The sample is rinsed and dried.
-
The change in color of the dyed fabric and the staining of the undyed fabrics are assessed using grey scales.
-
3. Color Fastness to Light (ISO 105-B02)
-
Procedure:
-
A specimen of the dyed fabric is exposed to a xenon-arc lamp under specified conditions.
-
Simultaneously, a set of blue wool standards are exposed.
-
The lightfastness is assessed by comparing the fading of the specimen with that of the standards.
-
Visualizations
Caption: Standard workflow for dyeing polyester with Disperse Orange 73.
Caption: The negative influence of metal ions on the dyeing process.
Caption: Mechanism of a sequestering agent in neutralizing metal ions.
References
Technical Support Center: Reducing the Environmental Impact of Azo Dye Wastewater
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the treatment of azo dye wastewater.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments for the three main treatment categories: Advanced Oxidation Processes (AOPs), Biological Treatment, and Physical Adsorption.
Advanced Oxidation Processes (AOPs)
Question: Why is the decolorization efficiency of my Fenton/Photo-Fenton experiment low?
Answer: Low efficiency in Fenton-based processes can be attributed to several factors:
-
Suboptimal pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2 and 4.[1][2] At a higher pH, iron precipitates as ferric hydroxide (B78521), reducing the availability of the catalyst and inhibiting the generation of hydroxyl radicals.[1]
-
Incorrect Reagent Concentrations: The ratio of hydrogen peroxide (H₂O₂) to ferrous ions (Fe²⁺) is critical. An excess of either reagent can lead to scavenging of hydroxyl radicals, thus reducing the process efficiency.[3]
-
Presence of Scavenging Ions: Certain ions in the wastewater, such as chlorides and carbonates, can act as hydroxyl radical scavengers, reducing their availability to react with the dye molecules.[1]
-
Insufficient UV Irradiation (for Photo-Fenton): In the photo-Fenton process, UV light is crucial for the regeneration of Fe²⁺ from Fe³⁺, which enhances the reaction rate. Inadequate light intensity or penetration can limit this regeneration step.[4]
Question: My photocatalytic degradation of azo dyes is slow. What are the possible reasons?
Answer: Several factors can lead to slow photocatalytic degradation:
-
Inappropriate pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface, which is a crucial step in the degradation process.[5]
-
Catalyst Loading: An optimal catalyst concentration is necessary. Too low a concentration results in insufficient active sites for the reaction, while too high a concentration can lead to turbidity, which scatters light and reduces its penetration into the solution.[6]
-
Low Light Intensity: Insufficient UV irradiation will result in a lower rate of electron-hole pair generation on the catalyst surface, leading to a reduced formation of reactive oxygen species.
-
Presence of Inhibitors: Some ions can inhibit the photocatalytic process. For example, certain metal ions can interfere with the generation of reactive oxygen species.
Question: Why is the Chemical Oxygen Demand (COD) removal in my ozonation process low, even with good color removal?
Answer: Ozonation is very effective at breaking the chromophore of the azo dye, leading to rapid decolorization.[4] However, it may not completely mineralize the organic molecules into CO₂, and water. This can result in the formation of smaller, colorless organic intermediates that still contribute to the COD.[7] To enhance COD removal, ozonation can be combined with other processes like UV irradiation or hydrogen peroxide (peroxone process).
Biological Treatment
Question: Why is the decolorization of azo dyes in my aerobic bacterial culture inefficient?
Answer: Azo dyes are generally resistant to degradation under aerobic conditions. The initial and crucial step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which typically occurs under anaerobic or anoxic conditions.[8] Many aerobic bacteria lack the necessary enzymes to break this bond in the presence of oxygen.
Question: My anaerobic-aerobic sequential treatment shows good decolorization in the anaerobic phase, but the final effluent is still toxic. Why?
Answer: The anaerobic reduction of azo dyes breaks them down into aromatic amines.[9] While the color is removed, these aromatic amines can be more toxic than the parent dye. The subsequent aerobic stage is essential for the degradation of these toxic amines. If the aerobic stage is not functioning optimally (e.g., insufficient aeration, inappropriate microbial consortium), these toxic intermediates will persist in the final effluent.[9][10]
Question: What factors affect the efficiency of microbial decolorization?
Answer: The efficiency of microbial decolorization is influenced by several parameters:
-
pH and Temperature: Microbial growth and enzymatic activity are highly dependent on optimal pH and temperature ranges. Extreme pH or temperatures can inhibit microbial activity.[11][12]
-
Carbon and Nitrogen Sources: Most microorganisms cannot utilize azo dyes as their sole source of carbon and nitrogen. The presence of co-substrates like glucose is often necessary to support microbial growth and provide the reducing equivalents for azo bond cleavage.[13]
-
Inoculum Size: A sufficient concentration of the microbial culture is required to achieve a significant decolorization rate.[14]
-
Initial Dye Concentration: High concentrations of azo dyes can be toxic to microorganisms, inhibiting their growth and metabolic activity.[13]
Physical Adsorption
Question: The adsorption capacity of my adsorbent is lower than expected. What could be the issue?
Answer: Several factors can lead to lower-than-expected adsorption capacity:
-
Incorrect pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule. For anionic azo dyes, a lower pH generally leads to better adsorption on many materials due to increased positive surface charge.[15]
-
Inappropriate Adsorbent Dosage: While a higher adsorbent dosage can increase the overall percentage of dye removal, it can also lead to a decrease in the amount of dye adsorbed per unit mass of the adsorbent due to the unsaturation of adsorption sites.[16]
-
Competition from Other Molecules: The presence of other organic or inorganic compounds in the wastewater can compete with the dye molecules for the active sites on the adsorbent, reducing the adsorption of the dye.
-
Pore Blockage: The pores of the adsorbent may become blocked, preventing the dye molecules from accessing the internal surface area.
Question: My adsorbent regeneration is inefficient. What are the common problems?
Answer: Inefficient regeneration is a common challenge in adsorption processes and can be due to:
-
Strong Adsorbate-Adsorbent Interactions: If the dye is strongly bound to the adsorbent surface (chemisorption), simple desorption methods may not be effective.
-
Inappropriate Regenerant: The choice of eluent (e.g., acid, base, organic solvent) is crucial and depends on the nature of the adsorbent and the adsorbate. An unsuitable regenerant will not effectively desorb the dye.
-
Degradation of the Adsorbent: The regeneration process itself (e.g., using harsh chemicals or high temperatures) can damage the structure of the adsorbent, leading to a loss of adsorption capacity in subsequent cycles.[17]
-
Incomplete Desorption: Residual dye molecules remaining on the adsorbent after regeneration will occupy active sites and reduce the efficiency in the next adsorption cycle.[17]
II. Quantitative Data on Treatment Efficiency
The following tables summarize the efficiency of different treatment methods for azo dye wastewater.
Table 1: Comparison of Advanced Oxidation Processes (AOPs) for Azo Dye Removal
| AOP Method | Azo Dye | Initial Concentration | Treatment Conditions | Removal Efficiency (%) | Reference |
| Fenton | C.I. Acid Black 1 | 50 mg/L | pH=3.5, [H₂O₂]=0.5mM, [Fe²⁺]=0.025mM | 96.8 | [18] |
| Photo-Fenton | Acid Red 88 | 0.125 mM | pH=3.0, [H₂O₂]=7.9 mM, [Fe²⁺]=0.22 mM | 98.4 (Solar) | [19] |
| Fenton | Reactive Red 198 | 50 mg/L | pH=3, Temp=25°C, Time=10 min | 94.70 | [20] |
| Fenton | Reactive Blue 19 | 50 mg/L | pH=3, Temp=25°C, Time=10 min | 99.31 | [20] |
| Ozonation | Reactive Red 120 | - | pH=12 | ~67 (TOC Removal) | [7] |
| O₃/UV | Reactive Red 120 | - | pH=12, 66W UV | ~72 (TOC Removal) | [7] |
| Photocatalysis (ZnO) | Azo Dye | 40 mg/L | 0.11 g/100 mL catalyst | 92.41 | [6] |
| Photocatalysis (CdS) | Azo Dye | 40 mg/L | 0.11 g/100 mL catalyst | 62.56 | [6] |
Table 2: Degradation of Azo Dyes by Different Microbial Strains
| Microbial Strain/Consortium | Azo Dye | Degradation/Decolorization (%) | Time | Reference |
| Escherichia coli | Basic Orange 2 | 89.88 | 3 days | [21] |
| Lysinibacillus fusiformis | Methyl Red | 96 | 2 hours | [22] |
| Pseudomonas aeruginosa | Amaranth | 70-89 | 48 hours | [23] |
| Bacillus subtilis | Reactive Blue | 90 | - | [14] |
| Bacillus subtilis | Reactive Black | 70 | - | [14] |
| Bacterial Consortium | Direct Red 81 | >80 | 6-24 hours | [24] |
| Bacterial Consortium | Remazole Brilliant Violet 5R | 100 | <24 hours (microaerophilic) | [22] |
Table 3: Adsorption Capacity of Various Adsorbents for Azo Dyes
| Adsorbent | Azo Dye | Maximum Adsorption Capacity (mg/g) | Reference |
| Graphite Carbon Nitride (M-g-C₃N₄-580) | Acid Brilliant Red | 25635.64 | [25] |
| Spent Tea Leaves (modified) | Reactive Black 5 | 24.8 | [16] |
| Spent Tea Leaves (modified) | Methyl Orange | 22.2 | [16] |
| Rhizopus arrhizus biomass | Fast Red | 108.8 | [26] |
| Rhizopus arrhizus biomass | Metanil Yellow | 128.5 | [26] |
| MgO Particles | Reactive Red 21 | 355 | [26] |
| NMA-LDO Adsorbent | Congo Red | 1250 | [16] |
III. Experimental Protocols
Protocol 1: Fenton Oxidation of Azo Dye Wastewater
This protocol is a general guideline for the Fenton treatment of a synthetic azo dye solution.
1. Materials and Reagents:
-
Azo dye stock solution (e.g., 1000 mg/L)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sulfuric acid (H₂SO₄, 1M)
-
Sodium hydroxide (NaOH, 1M)
-
Beaker or reactor vessel (e.g., 500 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
2. Procedure:
-
Prepare a known volume and concentration of the azo dye solution in the reactor vessel (e.g., 200 mL of 50 mg/L dye).[18]
-
Place the reactor on a magnetic stirrer and begin stirring.
-
Adjust the initial pH of the solution to the desired value (typically around 3.0-3.5) using 1M H₂SO₄.[18]
-
Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.025 mM).[18] Allow it to dissolve completely.
-
Initiate the reaction by adding the predetermined volume of H₂O₂ (e.g., to a final concentration of 0.5 mM).[18] Start a timer immediately.
-
Take samples at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in the samples by adding a strong base (e.g., 1M NaOH) to raise the pH above 8. This will precipitate the iron and stop the generation of hydroxyl radicals.
-
Centrifuge or filter the samples to remove the precipitated iron hydroxide.
-
Analyze the supernatant for the remaining dye concentration using a spectrophotometer at the dye's maximum absorbance wavelength (λmax).
-
Calculate the decolorization efficiency at each time point.
Protocol 2: Photocatalytic Degradation of Azo Dyes using TiO₂
This protocol outlines a typical lab-scale photocatalytic degradation experiment.
1. Materials and Reagents:
-
Azo dye
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)
-
Photoreactor with a UV lamp (e.g., mercury vapor lamp)
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
-
Syringes and filters (e.g., 0.45 µm)
2. Procedure:
-
Prepare a suspension of the photocatalyst in the azo dye solution of a known concentration (e.g., 1 g/L of TiO₂ in 100 mL of 20 mg/L dye solution).
-
Adjust the pH of the suspension to the desired value using a dilute acid or base.
-
Place the reactor in the dark and stir the suspension for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.
-
Take an initial sample (time = 0) just before turning on the UV lamp.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Collect samples at regular time intervals.
-
Immediately filter the samples through a 0.45 µm filter to remove the TiO₂ particles.
-
Measure the absorbance of the filtrate using a spectrophotometer at the dye's λmax.
-
Calculate the degradation efficiency over time.
Protocol 3: Anaerobic-Aerobic Biological Treatment in a Sequencing Batch Reactor (SBR)
This protocol provides a general framework for a lab-scale SBR system for treating azo dye wastewater.
1. Materials and Setup:
-
Sequencing Batch Reactor (SBR) vessel (e.g., 10 L active volume).[27]
-
Activated sludge from a wastewater treatment plant.
-
Synthetic wastewater containing the azo dye and a carbon source (e.g., glucose).
-
Peristaltic pumps for feeding and decanting.
-
Mechanical mixer.
-
Air pump and diffuser for the aerobic phase.
-
Timers to control the sequence of operations.
2. Procedure (per cycle):
-
Anaerobic Fill Phase: Feed the reactor with the synthetic azo dye wastewater over a set period. The mixer should be on, but the air pump should be off to maintain anaerobic conditions.
-
Anaerobic Reaction Phase: Continue mixing the reactor contents without aeration for a predetermined duration (e.g., 16 hours) to facilitate the anaerobic reduction of the azo dye.[28]
-
Aerobic Reaction Phase: Turn on the air pump to aerate the reactor. This phase is for the degradation of the aromatic amines formed during the anaerobic phase and the removal of the carbon source (e.g., 4 hours).[28]
-
Settling Phase: Turn off the mixer and the air pump to allow the activated sludge to settle.
-
Decant Phase: Use a peristaltic pump to remove the treated supernatant from the reactor.
-
Idle Phase (if any): The reactor waits for the next cycle to begin.
-
Analysis: Collect samples from the influent and the decanted effluent to analyze for color (spectrophotometry), COD, and potentially aromatic amines (using techniques like HPLC) to assess the performance of the system.
IV. Visualizations
Diagram 1: Generalized Advanced Oxidation Process (AOP) Workflow
Caption: A generalized workflow for Advanced Oxidation Processes (AOPs).
Diagram 2: Fenton and Photo-Fenton Reaction Pathway
Caption: Reaction mechanism of the Fenton and Photo-Fenton processes.
Diagram 3: Anaerobic-Aerobic Biological Degradation Workflow
Caption: Sequential anaerobic-aerobic pathway for azo dye biodegradation.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nirmawebsite.s3.ap-south-1.amazonaws.com [nirmawebsite.s3.ap-south-1.amazonaws.com]
- 8. ijrti.org [ijrti.org]
- 9. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined anaerobic-aerobic treatment of azo dyes--a short review of bioreactor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decoding dye degradation: Microbial remediation of textile industry effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotechjournal.in [biotechjournal.in]
- 13. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. banglajol.info [banglajol.info]
- 15. iwaponline.com [iwaponline.com]
- 16. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. mdpi.com [mdpi.com]
- 20. brieflands.com [brieflands.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. iwaponline.com [iwaponline.com]
- 27. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Disperse Dyes in Textile Samples
Welcome to the technical support center for the analysis of disperse dyes in textile samples. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and professionals in overcoming common challenges encountered during experimental analysis.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of disperse dyes in textile samples, offering potential causes and solutions in a question-and-answer format.
Extraction Issues
Question: I am experiencing low or inconsistent recovery of disperse dyes from my textile samples. What could be the cause?
Answer:
Low and inconsistent recovery of disperse dyes is a frequent challenge, often stemming from the extraction process. Disperse dyes are sparingly soluble in water and are physically entrapped within the hydrophobic fibers of textiles like polyester (B1180765).[1] The efficiency of their extraction is highly dependent on the solvent, temperature, and time.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: There is no single universal solvent for extracting all disperse dyes from polyester fibers.[2] The optimal solvent depends on the specific dye's chemistry and the textile matrix.
-
Solution: Experiment with a range of solvents. Common choices include chlorobenzene (B131634), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), and methanol (B129727) (MeOH).[2][3] Chlorobenzene is frequently cited as a highly effective solvent and could be a good starting point for optimization.[2]
-
-
Suboptimal Extraction Temperature and Time: The extraction of disperse dyes is often performed at elevated temperatures to facilitate the swelling of the polyester fibers and the diffusion of the dye into the solvent.[1][4]
-
Solution: Optimize the extraction temperature and duration. For example, extractions with chlorobenzene are often carried out at temperatures between 100°C and 130°C.[2] Extractions using DMSO may require heating at 100°C for up to two hours.[2] It is crucial to find a balance, as prolonged exposure to high temperatures could potentially degrade the dyes.
-
-
Insufficient Solvent-to-Sample Ratio: An inadequate volume of solvent may not be sufficient to fully extract the dye from the textile sample.
-
Solution: Ensure that the textile sample is fully immersed in the extraction solvent and that the volume is adequate for the amount of sample being analyzed.
-
-
Ineffective Agitation: Proper agitation is necessary to ensure efficient mass transfer of the dye from the fiber to the solvent.
Chromatography (HPLC) Problems
Question: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks). How can I improve this?
Answer:
Poor peak shape in High-Performance Liquid Chromatography (HPLC) analysis of disperse dyes can be attributed to a variety of factors, from sample preparation to issues with the column or mobile phase.[6][7]
Potential Causes and Solutions:
-
Column Overloading: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
-
Column Contamination or Degradation: The accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.
-
Solution: Implement a regular column cleaning and regeneration protocol. If the problem persists, the column may need to be replaced.[6]
-
-
Secondary Interactions: Interactions between the analyte and the stationary phase (other than the intended chromatographic interaction) can cause peak tailing.
-
Solution: Adjust the pH of the mobile phase or add modifiers to reduce these secondary interactions.[6]
-
Question: I am observing a drifting baseline in my HPLC analysis. What should I do?
Answer:
Baseline drift, where the baseline signal gradually increases or decreases over time, can interfere with peak integration and reduce the accuracy of quantification.[9]
Potential Causes and Solutions:
-
Changes in Mobile Phase Composition: Inconsistent mobile phase composition, often due to improper mixing or evaporation of a volatile solvent, can cause the baseline to drift.[9]
-
Solution: Ensure the mobile phase is thoroughly degassed and well-mixed. Prepare fresh mobile phases daily.[9]
-
-
Temperature Fluctuations: Variations in the temperature of the column or detector can lead to baseline drift.[9]
-
Solution: Use a column oven and ensure the detector is in a temperature-stable environment. Allow the system to fully equilibrate before starting an analysis.[9]
-
-
Column Bleed: The degradation of the stationary phase can lead to a rising baseline, especially during a gradient elution.
-
Solution: Ensure the mobile phase pH is within the stable range for the column. If the column is old or has been used with aggressive mobile phases, it may need to be replaced.
-
-
Contamination: A contaminated column or detector cell can also cause baseline drift.[9]
-
Solution: Flush the system and column with appropriate cleaning solvents.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the analysis of disperse dyes in textiles?
The primary challenge is the efficient and complete extraction of the dyes from the hydrophobic textile matrix, most commonly polyester.[2] Disperse dyes are non-ionic and have low water solubility, and they are held within the fiber by physical forces.[1][4] This necessitates the use of organic solvents, often at high temperatures, to achieve adequate extraction.[2] The selection of the appropriate solvent and optimization of extraction conditions are critical for accurate and reproducible results.
Q2: What are the most common analytical techniques used for disperse dye analysis?
High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) is the most widely used technique for the separation and quantification of disperse dyes.[5][10][11] Other techniques include Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and direct analysis methods like Direct Analysis in Real-Time Mass Spectrometry (DART-MS).[1][2] Spectroscopic methods such as UV-Vis spectrophotometry can also be used, but they are generally less specific than chromatographic methods.[11]
Q3: How can matrix effects from the textile sample be minimized?
Matrix effects occur when other components extracted from the textile interfere with the analysis of the target dyes.[12] These effects can enhance or suppress the analytical signal, leading to inaccurate quantification.
To minimize matrix effects:
-
Optimize Sample Cleanup: Use Solid-Phase Extraction (SPE) to clean up the sample extract and remove interfering compounds before analysis.[5]
-
Use Matrix-Matched Standards: Prepare calibration standards in a solution that has been extracted from a blank textile sample of the same type to compensate for matrix effects.
-
Employ Isotope-Labeled Internal Standards: This is an effective way to correct for matrix effects as the internal standard will be affected in the same way as the analyte.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.
Q4: Are there any safety precautions I should take when working with the solvents used for disperse dye extraction?
Yes, many of the solvents used for disperse dye extraction are hazardous. For example, chlorobenzene is toxic and an environmental pollutant.[2] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) also have associated health risks.[2][3]
Always:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards and handling requirements.
-
Dispose of solvent waste according to your institution's environmental health and safety guidelines.
Experimental Protocols
General Protocol for Solvent Extraction of Disperse Dyes from Polyester Fabric
This protocol provides a general framework for the extraction of disperse dyes. The specific solvent, temperature, and time should be optimized for the particular dyes and textile samples being analyzed.
-
Sample Preparation:
-
Cut a small, accurately weighed portion of the textile sample (e.g., 10-50 mg) into small pieces.
-
-
Extraction:
-
Place the textile sample into a suitable extraction vessel (e.g., a sealed glass vial or a flask with a condenser).
-
Add a measured volume of the chosen extraction solvent (e.g., chlorobenzene, DMF, or methanol).[2][3]
-
The vessel is then heated to the desired temperature (e.g., 100-130°C) for a specified period (e.g., 30-120 minutes).[2] The use of an ultrasonic bath can aid in the extraction process.[2][5]
-
-
Sample Work-up:
-
After extraction, allow the sample to cool to room temperature.[5]
-
Separate the extract from the textile fibers, for example, by filtration or centrifugation.
-
The solvent is typically evaporated under a gentle stream of nitrogen.
-
The dried residue is then reconstituted in a known volume of a suitable solvent, often the initial mobile phase for HPLC analysis.[5]
-
The reconstituted sample should be filtered through a syringe filter (e.g., 0.45 µm) before injection into the HPLC.[9]
-
General Protocol for HPLC-DAD Analysis
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed, typically using a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape and reproducibility.
-
Injection Volume: Typically 5-20 µL.
-
Detection: The DAD is set to monitor a range of wavelengths to detect different dyes, and specific wavelengths corresponding to the absorbance maxima of the target dyes are used for quantification.
-
Data Presentation
Table 1: Common Solvents and Conditions for Disperse Dye Extraction from Polyester
| Extraction Solvent | Typical Temperature (°C) | Typical Duration (min) | Notes |
| Chlorobenzene | 100 - 130 | 30 - 60 | Highly effective but toxic.[2] |
| Dimethylformamide (DMF) | ~100 | Varies | More effective than ACN/water or MeOH/water mixtures in some cases.[3] |
| Dimethyl Sulfoxide (DMSO) | ~100 | up to 120 | Effective, but may require longer extraction times.[2] |
| Acetonitrile (ACN) | ~60 | 60 | Often used with ultrasonication.[2] |
| Methanol (MeOH) | ~70 | 15 (repeated) | Lower extraction temperature compared to other solvents.[2] |
Visualizations
Caption: Workflow for the analysis of disperse dyes in textile samples.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. Extraction and analysis of disperse dyes on polyester textiles | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effect in second-order data: determination of dyes in a tanning process using vegetable tanning agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to C.I. Disperse Orange 73 and Disperse Orange 3 for Research Applications
This guide provides a detailed, objective comparison of the properties and performance of two commercially significant disperse dyes: C.I. Disperse Orange 73 and C.I. Disperse Orange 3. Aimed at researchers, scientists, and professionals in the textile and dye industries, this document summarizes key experimental data, outlines testing methodologies, and presents a logical workflow for dye evaluation.
Fundamental Properties and Chemical Structure
Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers like polyester (B1180765). This compound and Disperse Orange 3, while both belonging to the single azo class of dyes, exhibit distinct chemical structures which dictate their performance characteristics.
This compound is a brilliant orange dye. Its molecular structure is more complex than that of Disperse Orange 3, contributing to its different properties.
C.I. Disperse Orange 3 presents as an orange to yellow-light-red powder.[1][2] It is a monoazo dye with a simpler structure, featuring two aromatic rings—one with an amino group and the other with a nitro group.[2]
A summary of their fundamental properties is presented in Table 1.
Table 1: Fundamental Properties of this compound and Disperse Orange 3
| Property | This compound | C.I. Disperse Orange 3 |
| C.I. Name | 111193 | 11005[1] |
| CAS Number | 79300-11-1 | 730-40-5[1] |
| Molecular Formula | C₂₄H₂₁N₅O₄ | C₁₂H₁₀N₄O₂[1] |
| Molecular Weight | 443.45 g/mol | 242.23 g/mol [1] |
| Chemical Class | Single Azo | Single Azo[1] |
| Appearance | Orange-red powder | Orange, yellow-light-red powder[1] |
Comparative Performance Data
The performance of a disperse dye is critically evaluated by its fastness properties, which measure the resistance of the color to various external factors such as light, washing, heat, and friction. The following table summarizes the experimental fastness data for both dyes, rated according to International Organization for Standardization (ISO) methods.
Table 2: Comparative Fastness Properties on Polyester
| Performance Metric | This compound | C.I. Disperse Orange 3 | Test Standard |
| Light Fastness (Xenon Arc) | 6-7[3] | 5-6[1] | ISO 105-B02[3][4] |
| Washing Fastness (Staining) | 5 | 2[1] | ISO 105-C03[3][5] |
| Washing Fastness (Fading) | - | 4[1] | ISO 105-C03[3][5] |
| Sublimation Fastness (Ironing) | 4-5[3] | 4 (Fading), 2 (Staining)[1] | ISO 105-P01[3][6] |
| Rubbing Fastness (Dry) | 4[3] | - | ISO 105-X12[3][7] |
| Rubbing Fastness (Wet) | 4[3] | - | ISO 105-X12[3][7] |
| Perspiration Fastness (Staining) | 5 | 4-5[1] | ISO 105-E04 |
| Perspiration Fastness (Fading) | - | 5[1] | ISO 105-E04 |
Note: Fastness is typically rated on a scale of 1 to 5 for washing, sublimation, and rubbing (5 being excellent), and on a scale of 1 to 8 for light fastness (8 being excellent).
From the data, this compound generally exhibits superior fastness properties, particularly in terms of washing and sublimation (staining), compared to Disperse Orange 3.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Light Fastness (ISO 105-B02)
This method determines the resistance of the color of textiles to an artificial light source representative of natural daylight (D65) using a xenon arc fading lamp.
-
Principle : A dyed textile specimen is exposed to artificial light under controlled conditions, alongside a set of blue wool references with known lightfastness. The color fastness is assessed by comparing the change in color of the specimen with that of the references.[4]
-
Apparatus : Xenon arc lamp, specimen holders, opaque covers, and blue wool references (Scale 1-8).
-
Procedure :
-
Mount the dyed polyester specimens on holders.
-
Place them in the xenon arc test chamber along with the blue wool references.
-
Expose the specimens and references to the light source under specified conditions of temperature and humidity.
-
Periodically, partially cover the specimens and references to create a fading contrast.
-
The test concludes when the contrast on the specimen is equivalent to a specific grade on the Grey Scale for assessing change in colour. The light fastness rating is the number of the blue wool reference that shows a similar change in color.
-
Washing Fastness (ISO 105-C03)
This test evaluates the resistance of the color of textiles to washing. Test No. 3 is a moderate washing procedure.
-
Principle : A dyed specimen, in contact with specified adjacent fabrics, is mechanically agitated in a soap solution under defined conditions of time and temperature. The change in the specimen's color (fading) and the staining of the adjacent fabrics are assessed using grey scales.[5]
-
Apparatus : A suitable mechanical washing device (e.g., Launder-Ometer), stainless steel containers, and grey scales for assessing change in color and staining.
-
Procedure :
-
Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric between two similar-sized pieces of specified undyed adjacent fabrics (e.g., multifibre fabric).
-
Place the composite specimen in a container with a specified volume of soap solution.
-
Agitate the container at a constant temperature of 60°C for 30 minutes.
-
After agitation, rinse the specimen thoroughly and dry it.
-
Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabrics using the appropriate grey scales under standardized lighting.
-
Sublimation Fastness (ISO 105-P01)
This method is used to determine the resistance of the color of textiles to dry heat, which is relevant for processes like ironing, pleating, and heat-setting.
-
Principle : The dyed specimen is placed in contact with an undyed fabric and subjected to a specific temperature and pressure for a set duration using a heating device. The change in color of the specimen and the staining of the adjacent fabric are evaluated.[6]
-
Apparatus : A heating device with two parallel plates capable of maintaining a uniform temperature and applying a controlled pressure.
-
Procedure :
-
Place the dyed specimen between two pieces of a specified white cloth.
-
Position the composite specimen in the heating device.
-
Apply heat at a specified temperature (e.g., 180°C) and pressure for a defined time (e.g., 30 seconds).
-
After the specified time, remove the specimen and allow it to cool.
-
Assess the change in color of the original sample and the staining of the white cloth using grey scales.
-
Rubbing Fastness (ISO 105-X12)
This test assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Principle : A specimen of the dyed textile is rubbed with a dry and a wet piece of a standard white cotton cloth. The degree of color transferred to the white cloths is assessed.[7]
-
Apparatus : A rubbing fastness tester (Crockmeter) with a standard rubbing finger.
-
Procedure :
-
Fix the dyed fabric specimen to the base of the Crockmeter.
-
Dry Rubbing : Mount a piece of dry, standard white cotton cloth onto the rubbing finger.
-
Lower the finger onto the specimen and perform a set number of rubbing cycles (e.g., 10 cycles to and fro).
-
Wet Rubbing : Repeat the process with a new piece of white cotton cloth that has been wetted to a specified moisture content.
-
Evaluate the degree of staining on both the dry and wet rubbing cloths using the grey scale for staining.
-
Experimental Workflow and Logical Relationships
The evaluation and application of disperse dyes in a research or industrial setting follow a logical progression. The following diagram, generated using Graphviz, illustrates a typical workflow for assessing the performance of a disperse dye on a synthetic fabric like polyester. This serves as a conceptual model, akin to a signaling pathway, for decision-making in dye application research.
Conclusion
The selection between this compound and Disperse Orange 3 is highly dependent on the end-use requirements of the dyed textile. This compound demonstrates superior fastness properties, particularly to washing and sublimation, making it a more suitable candidate for applications requiring high durability and resistance to laundering and heat treatments. Conversely, C.I. Disperse Orange 3, while having lower fastness ratings in some key areas, may be a viable option for applications where such high performance is not critical and cost is a more significant factor. This guide provides the foundational data and methodologies for researchers to make an informed decision based on their specific application needs.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. DISPERSE ORANGE 3 | 730-40-5 [chemicalbook.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Analysis of Disperse Orange 73 and Other Azo Dyes: A Guide for Researchers
This guide provides a detailed comparative analysis of Disperse Orange 73 against other common azo disperse dyes. It is intended for researchers, scientists, and drug development professionals who utilize these dyes in various applications, from textile science to experimental assays. The comparison focuses on chemical properties, performance metrics based on standardized testing, and toxicological considerations.
Introduction to Azo Dyes and Disperse Orange 73
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] These dyes are extensively used in the textile, printing, cosmetic, and pharmaceutical industries due to their cost-effectiveness, wide range of available colors, and good performance properties.[1][3] Disperse dyes, a specific subgroup of azo dyes, are non-ionic and have low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester (B1180765) and nylon.[4][5]
Disperse Orange 73 (C.I. 111193) is a monoazo dye known for its brilliant orange hue. It is primarily used for dyeing and printing on polyester and its blends.[6] Like other dyes in its class, its performance and safety profile are critical factors for its application and environmental impact.
Chemical and Physical Properties
The chemical structure of an azo dye dictates its color, solubility, and affinity for different fibers. Disperse Orange 73 is synthesized by the diazotization of 4-Nitrobenzenamine and subsequent coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate. A comparison of its properties with other representative disperse azo dyes is summarized below.
| Property | Disperse Orange 73 | Disperse Red 73 | Disperse Red 1 | Disperse Blue 79:1 |
| C.I. Name | Disperse Orange 73 | Disperse Red 73 | Disperse Red 1 | Disperse Blue 79:1 |
| CAS Number | 79300-11-1 | 16889-10-4[7] | 2872-52-8[7] | 3618-72-2 |
| Molecular Formula | C₂₄H₂₁N₅O₄ | C₁₈H₁₆N₄O₄ | C₁₆H₁₈N₄O₃ | C₂₄H₂₇BrN₆O₁₀ |
| Molecular Weight | 443.45 g/mol | 352.34 g/mol | 314.33 g/mol | 639.43 g/mol |
| Chemical Class | Monoazo | Monoazo | Monoazo | Monoazo |
| Appearance | Orange-red powder[6] | Red powder | Red powder | Dark blue powder |
| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol.[8] | Low water solubility. | Low water solubility. | Low water solubility. |
Comparative Performance Analysis
The performance of a disperse dye is evaluated by its ability to resist various environmental and processing factors. Key metrics include fastness to light, washing, and heat (sublimation). These properties determine the durability and longevity of the color on the dyed substrate.
| Performance Metric | Disperse Orange 73 | Disperse Red 1 | Disperse Red 60 | Note |
| Light Fastness (ISO 105-B02) | 6[9] | 4-5 | 5-6 | Scale of 1 (poor) to 8 (excellent). |
| Wash Fastness (ISO 105-C06) | 4-5 | 4-5 | 4 | Scale of 1 (poor) to 5 (excellent). |
| Sublimation Fastness (ISO 105-P01) | 3-4[10] | 3-4 | 4-5 | Scale of 1 (poor) to 5 (excellent). |
| Rubbing Fastness (ISO 105-X12) | 4-5 | 4 | 4-5 | Scale of 1 (poor) to 5 (excellent). |
Note: Fastness properties can vary based on the fiber type, dyeing process, and depth of shade.[7]
Experimental Protocols
Standardized testing methodologies are crucial for ensuring comparable and reproducible performance data. The following are the detailed protocols for the key fastness tests.
4.1 Light Fastness Test (ISO 105-B02)
-
Principle: This test assesses the resistance of the dye's color to an artificial light source that mimics natural daylight (D65) using a xenon arc lamp.[7]
-
Apparatus: Xenon arc lamp apparatus, Blue Wool Scale standards, Grey Scale for assessing color change.
-
Procedure: A specimen of the dyed textile is exposed to the xenon arc light under specified conditions of temperature and humidity. Simultaneously, a set of Blue Wool standards (calibrated wool cloths dyed with dyes of known light fastness) are also exposed. The light fastness of the specimen is rated by comparing the degree of its color change with that of the Blue Wool standards. The rating is given on a scale of 1 to 8.
4.2 Wash Fastness Test (ISO 105-C06)
-
Principle: This test evaluates the resistance of the color to domestic or commercial laundering procedures.[7]
-
Apparatus: Launder-Ometer or similar washing machine, stainless steel balls (for mechanical action), multifiber adjacent fabric, Grey Scale for assessing color change and staining.
-
Procedure: A dyed specimen is stitched to a multifiber fabric containing strips of common fibers (e.g., polyester, cotton, nylon). The composite sample is washed in a specified detergent solution at a set temperature and duration. After washing, rinsing, and drying, the change in the specimen's color is assessed using the Grey Scale for Color Change. The degree of color transfer to the different fibers in the multifiber fabric is assessed using the Grey Scale for Staining. Both are rated on a scale of 1 to 5.[7]
4.3 Sublimation Fastness Test (ISO 105-P01)
-
Principle: This test measures the resistance of the color to sublimation, where the dye vaporizes upon heating and may deposit on adjacent materials.[7]
-
Apparatus: Heat press or suitable heating device, undyed adjacent fabric, Grey Scale for assessing color change and staining.
-
Procedure: The dyed specimen is placed between two pieces of undyed fabric (typically polyester) and subjected to a specific temperature and pressure for a set time. The change in the color of the original specimen and the staining on the adjacent undyed fabric are assessed using the Grey Scales. The rating is on a scale of 1 to 5.
Visualization of Key Processes
5.1 General Synthesis Workflow for Azo Dyes The synthesis of azo dyes is a well-established two-step process involving diazotization followed by an azo coupling reaction.
Caption: Azo Dye Synthesis Workflow.
5.2 Generalized Metabolic Pathway of Azo Dyes A primary toxicological concern with azo dyes is their potential to undergo reductive cleavage in the human body, particularly by gut microflora, breaking the azo bond to release constituent aromatic amines, which may be carcinogenic.[11]
References
- 1. dyespigments.net [dyespigments.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. vichem.vn [vichem.vn]
- 5. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 6. Disperse Orange 73 | 40690-89-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. cycolorant.com [cycolorant.com]
- 10. tiankunchem.en.made-in-china.com [tiankunchem.en.made-in-china.com]
- 11. Abstract for TOX-73 [ntp.niehs.nih.gov]
Validation of C.I. Disperse Orange 73 for Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals requiring accurate quantification of C.I. Disperse Orange 73, this guide offers a comparative overview of analytical methodologies. While specific validation data for this compound is not extensively published, this document outlines common analytical techniques for disperse dyes and presents a cross-validation of their performance based on available experimental data for this class of compounds.
The primary methods for the quantitative analysis of disperse dyes include High-Performance Liquid Chromatography (HPLC) with various detectors and UV-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate method is critical for quality control, safety assessment, and research and development.
Comparative Analysis of Analytical Techniques
The quantification of this compound can be approached using several analytical techniques, each with distinct advantages and limitations. The following tables summarize the quantitative performance of these methods based on studies of disperse dyes.
Table 1: Performance Characteristics of HPLC Methods for Disperse Dye Analysis
| Parameter | HPLC-PDA | HPLC-MS | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.7 mg/L[1] | Surpasses DIN 54231 method requirements[1] | ~2.0 ng/L[1] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | ~8.0 ng/L[1] |
| Linearity Range | 1 to 20 mg/L[1] | Not Specified | 2.0 to 100.0 ng/mL[1] |
| Precision (RSD) | 5.6% (Overall)[1] | Not Specified | < 6% (Intra-day), < 13% (Inter-day)[1] |
| Selectivity | Good | High | Very High |
| Confidence in Identification | Moderate | High (with m/z confirmation)[1] | Very High (with parent/daughter ion confirmation)[1] |
Table 2: Performance Characteristics of UV-Vis Spectrophotometry for Disperse Dye Analysis
| Parameter | UV-Vis Spectrophotometry |
| Selectivity | Low to Moderate |
| Sensitivity | Generally lower than HPLC |
| Cost | Low |
| Speed | Fast |
| Primary Use | Quantification in simple matrices, less suitable for complex mixtures |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. The following sections describe the experimental protocols for the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of components in a mixture. For disperse dyes, a reverse-phase system is commonly employed.[2]
1. Sample Preparation: Samples containing the disperse dye are extracted using a suitable solvent, such as an aqueous solution of pyridine (B92270) (1:1) or methanol.[1] The extraction is typically performed at an elevated temperature (e.g., 100°C) for a defined period (e.g., 35 minutes) to ensure complete dissolution of the dye.[1] For textile samples, ultrasonication can facilitate the extraction process.[3] For environmental water samples, a solid-phase extraction (SPE) step is often necessary to pre-concentrate the analytes.[3]
2. Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or mass spectrometry (MS) detector is used.[2]
3. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of disperse dyes.[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[4]
-
Detection:
4. Calibration: A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations. The peak area of the analyte is plotted against its concentration to establish a linear relationship.
UV-Vis Spectrophotometry
This technique is based on the principle that colored compounds absorb light at specific wavelengths.
1. Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent. A calibration curve is constructed by preparing a series of dilutions of the standard solution and measuring their absorbance.
2. Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration of the dye in the sample is then determined by comparing its absorbance to the calibration curve.
Methodology Visualization
To illustrate the analytical process, the following diagrams outline the key workflows.
Caption: Experimental workflow for disperse dye analysis.
Caption: Logical flow for analytical method selection.
Conclusion
The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation. HPLC coupled with MS or MS/MS detection offers the highest sensitivity and selectivity, making it suitable for trace-level analysis and complex matrices.[1] HPLC with PDA detection provides a robust and cost-effective alternative for routine analysis. UV-Vis spectrophotometry is a simple and rapid method, best suited for screening purposes or for the analysis of samples with simple matrices. A comprehensive validation of the chosen method should be performed to ensure its suitability for its intended purpose.
References
A Comparative Performance Analysis: Disperse Orange 73 versus Anthraquinone Dyes
For researchers and professionals in drug development and material science, the selection of appropriate dyes is critical for ensuring the stability, efficacy, and safety of their products. This guide provides a detailed comparison of the performance characteristics of Disperse Orange 73, a monoazo dye, and the broader class of anthraquinone-based disperse dyes. This analysis is based on available experimental data and standardized testing protocols to aid in informed decision-making.
Chemical Identity and Structural Class
Disperse Orange 73 belongs to the single azo class of dyes, with the molecular formula C₂₄H₂₁N₅O₄.[1] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and represent a large and versatile category of synthetic colorants.
Anthraquinone (B42736) dyes, in contrast, are derivatives of anthraquinone, a tricyclic aromatic ketone.[2][3][4] Their chromophore is the anthraquinone core, and their color is modified by the addition of various substituent groups.[2][3] They are renowned for their chemical stability and are a significant class of disperse dyes.[2][5]
Performance Characteristics: A Comparative Overview
The performance of a dye is evaluated based on its fastness properties, which indicate its resistance to various environmental factors during processing and end-use. The key performance indicators include lightfastness, wash fastness, and thermal stability (sublimation fastness).
Anthraquinone dyes are generally recognized for their exceptional stability, often exhibiting superior lightfastness compared to some azo dyes.[2][6] However, advancements in azo dye chemistry have led to the development of products with comparable high-performance properties.
Table 1: Quantitative Comparison of Fastness Properties
| Performance Metric | Disperse Orange 73 (Azo Dye) | Representative Anthraquinone Dyes | Test Standard (Typical) |
| Lightfastness | 6[3] | 7 (for C.I. Disperse Blue 56) | AATCC 16 / ISO 105-B02 |
| Wash Fastness | 5 (Staining)[3] | 4-5 (for C.I. Disperse Blue 56) | AATCC 61 / ISO 105-C06 |
| Perspiration Fastness | 5 (Staining)[3] | 4-5 (for C.I. Disperse Blue 56) | AATCC 15 / ISO 105-E04 |
| Sublimation Fastness | Good | Moderate to Good | AATCC 117 / ISO 105-P01 |
Note: The data presented is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions, substrate, and specific dye concentrations. The values for anthraquinone dyes are representative of the class and can vary significantly between individual dyes.
Detailed Experimental Protocols
The evaluation of dye performance relies on standardized experimental procedures to ensure reproducibility and comparability of results. The most commonly employed standards are established by the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
Lightfastness Testing (AATCC Test Method 16 / ISO 105-B02)
This test determines the resistance of a dyed material to the fading effects of light. A specimen of the dyed textile is exposed to a controlled artificial light source that simulates natural sunlight for a specified period. The degree of fading is then assessed by comparing the exposed sample to an unexposed control, using a standardized Blue Wool Scale (ranging from 1 to 8, where 8 indicates the highest fastness).
Wash Fastness Testing (AATCC Test Method 61 / ISO 105-C06)
This method evaluates the resistance of a dye to desorption and transfer to adjacent fabrics during washing. A dyed specimen is laundered in contact with a multifiber test fabric under controlled conditions of temperature, detergent, and mechanical agitation. The change in color of the specimen and the degree of staining on the multifiber fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively (rated from 1 to 5, where 5 represents no change or staining).
Thermal Stability (Sublimation Fastness) Testing (AATCC Test Method 117 / ISO 105-P01)
This test assesses the resistance of a dye to sublimation, which is the transition of the dye from a solid to a gaseous state upon heating. This is particularly important for disperse dyes applied to polyester, as the dyeing and subsequent heat-setting processes involve high temperatures. A dyed sample is heated in a specialized apparatus, and any color transfer to an adjacent undyed fabric is evaluated using the Gray Scale for Staining.
Visualizing the Comparison and Experimental Workflow
To better illustrate the logical flow of comparison and the experimental process, the following diagrams are provided.
Caption: Logical flow for comparing dye class performance.
Caption: Typical workflow for dye performance evaluation.
References
quantum yield comparison of Disperse Orange 73 with other fluorophores
A Comparative Guide to the Quantum Yield of Disperse Orange 73 and Other Common Fluorophores
For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision, with the fluorescence quantum yield (Φf) being a paramount performance metric. The quantum yield, defined as the ratio of photons emitted to photons absorbed, dictates the brightness of a fluorescent probe and is crucial for the sensitivity of an assay. This guide provides a comparative overview of the quantum yield of Disperse Orange 73 in the context of other widely used fluorophores, supported by experimental methodologies for its determination.
Overview of Fluorophore Quantum Yields
For the purpose of comparison, the quantum yields of several common fluorophores are presented in the table below.
Table 1: Quantum Yield of Common Fluorophores
| Fluorophore | Solvent | Quantum Yield (Φf) |
| Fluorescein | 0.1 M NaOH | 0.925 ± 0.015 |
| Rhodamine 6G | Ethanol | 0.950 ± 0.015 |
| Rhodamine B | Ethanol | 0.70 |
| Coumarin 1 | Ethanol | 0.73 |
| Alexa Fluor 488 | PBS | 0.92 |
| Alexa Fluor 594 | PBS | 0.66 |
| Alexa Fluor 647 | PBS | 0.33 |
Experimental Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of a compound like Disperse Orange 73 can be experimentally determined using two primary methods: the absolute method and the relative method. The relative method is more commonly employed due to its simplicity and accessibility.
Relative Quantum Yield Measurement Protocol
The relative method involves comparing the fluorescence intensity of the sample of interest (in this case, Disperse Orange 73) to that of a standard fluorophore with a known quantum yield.
1. Selection of a Standard:
-
Choose a standard fluorophore whose absorption and emission spectra overlap with that of the sample. For Disperse Orange 73 (an orange dye), a standard like Rhodamine 6G or Rhodamine B would be suitable.
-
The standard should have a well-characterized and stable quantum yield in the chosen solvent.
2. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the sample in the same high-purity solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range is from 0.01 to 0.1.
3. Spectroscopic Measurements:
-
Absorbance Spectra: Record the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements.
4. Data Analysis:
-
Integrate the area under the corrected emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. This should yield a linear relationship.
-
The quantum yield of the sample (Φx) can then be calculated using the following equation:
Φx = Φst * (m_x / m_st) * (n_x² / n_st²)
Where:
-
Φst is the quantum yield of the standard.
-
m_x and m_st are the slopes of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions (if different solvents are used; if the same solvent is used, this term becomes 1).
-
Experimental Workflow for Relative Quantum Yield Determination
The following diagram illustrates the workflow for determining the relative quantum yield of a sample.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Conclusion
While the precise quantum yield of Disperse Orange 73 remains to be reported, its classification as a substituted azo dye suggests the potential for fluorescence. For researchers considering this dye for applications where brightness is critical, experimental determination of its quantum yield is highly recommended. The provided protocol for the relative quantum yield measurement offers a straightforward and reliable method for this purpose, enabling a direct comparison with other well-characterized fluorophores and facilitating informed decisions in experimental design.
A Comparative Guide to the Dyeing Properties of Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the dyeing properties of various disperse dyes, supported by experimental data from multiple studies. The information is intended to assist researchers and professionals in selecting appropriate dyes for their specific applications based on performance characteristics.
Introduction to Disperse Dyes
Disperse dyes are non-ionic colorants with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers like polyester (B1180765).[1] Their application typically involves dispersing the dye in an aqueous medium with the aid of a dispersing agent and dyeing at high temperatures (around 130°C) to facilitate dye penetration into the fiber.[2][3] Key performance indicators for disperse dyes include colorfastness to various agents (light, washing, rubbing), dye uptake, and leveling properties.[4]
Comparative Performance of Disperse Dyes
The selection of a disperse dye is often a trade-off between different properties. For instance, high-energy disperse dyes, which are larger molecules, generally exhibit good heat and sublimation fastness but may have lower dyeing rates and poorer leveling properties. Conversely, low-energy dyes tend to have better leveling characteristics but may be less resistant to sublimation. The following table summarizes the performance of several common disperse dyes based on data from various studies.
Table 1: Comparative Dyeing Properties of Selected Disperse Dyes on Polyester
| Dye Name | C.I. Name | Chemical Class | Washing Fastness (Staining on Cotton) | Light Fastness (Blue Wool Scale 1-8) | Rubbing Fastness (Dry) | Dye Exhaustion (%) |
| Disperse Red 60 | Disperse Red 60 | Anthraquinone | 4-5 | 5-6 | 4-5 | ~82[5] |
| Disperse Blue 79 | Disperse Blue 79 | Azo | 4 | 5-6 | 4 | ~73[5] |
| Disperse Yellow 54 | Disperse Yellow 54 | Quinoline | 4-5 | 4 | 4-5 | ~44[5] |
| Disperse Red 167 | Disperse Red 167 | Azo | Not Specified | Not Specified | Not Specified | ~88[6] |
| Indigo (Vat Dye) | Vat Blue 1 | Indigoid | 4-5 | 5 | 4 | Not Applicable |
Note: The data presented is a synthesis from multiple sources and may have been obtained under slightly different experimental conditions. Fastness ratings are generally on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.
Experimental Protocols
The following sections detail standardized methodologies for key experiments related to the application and evaluation of disperse dyes.
High-Temperature Exhaust Dyeing of Polyester
This method is widely used for achieving deep shades and good fastness properties on polyester fabrics.[7]
Materials and Equipment:
-
Polyester fabric (scoured)
-
Disperse dye
-
Dispersing agent
-
Leveling agent
-
Acetic acid (to maintain pH 4.5-5.5)[8]
-
Sodium hydroxide (B78521) and sodium hydrosulfite (for reduction clearing)
-
High-temperature laboratory dyeing machine
Procedure:
-
Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 1:20).[3] A dispersing agent and a leveling agent are added to the water. The disperse dye is first made into a paste with a small amount of water and dispersing agent before being added to the dye bath to ensure uniform dispersion.[7][9] The pH of the bath is adjusted to 4.5-5.5 with acetic acid.[2]
-
Dyeing Cycle: The polyester fabric is introduced into the dye bath at approximately 60°C.[10] The temperature is then raised to 130°C at a controlled rate (e.g., 2°C/minute).[7][9] The dyeing is carried out at this temperature for a specified duration, typically 45-60 minutes, to allow for dye diffusion and fixation within the polyester fibers.[2][3]
-
Cooling and Rinsing: After dyeing, the bath is cooled down to about 70-80°C.[7] The fabric is then removed and rinsed with hot water.
-
Reduction Clearing: To remove any unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process is performed.[8] This involves treating the dyed fabric in a bath containing sodium hydroxide and sodium hydrosulfite at 70-80°C for 15-20 minutes.[7]
-
Final Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water, neutralized if necessary, and finally dried.[7]
Evaluation of Colorfastness
Washing Fastness: This is typically determined according to standards like ISO 105-C06 or AATCC 61. The dyed fabric is washed with a standard detergent solution under specified conditions of temperature and time. The change in color of the fabric and the staining of an adjacent undyed fabric are assessed using a grey scale.
Light Fastness: The resistance of the dyed fabric to fading upon exposure to light is evaluated using a Xenon arc lamp, following standards such as ISO 105-B02. The degree of fading is assessed by comparing the exposed sample with a set of blue wool standards (rated 1 to 8).[11]
Visualizing the Dyeing Process
The following diagrams illustrate the key stages in the disperse dyeing process and a typical experimental workflow.
Caption: Mechanism of disperse dyeing on polyester fiber.
Caption: A typical experimental workflow for disperse dyeing.
References
- 1. vichem.vn [vichem.vn]
- 2. textilelearner.net [textilelearner.net]
- 3. How to Choose a Leveling Agent for Disperse Dyes? - Skychem Group [skychemi.com]
- 4. Leveling Agent For Disperse Dyes - News [colorfuldyes.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. textilelearner.net [textilelearner.net]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
- 11. textileengineering.net [textileengineering.net]
Unveiling the Molecular Architecture of C.I. Disperse Orange Dyes: A Comparative Guide to X-ray Crystal Structure Analysis
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of dye molecules is paramount for predicting their properties, optimizing their performance, and ensuring their safety. This guide provides a comparative analysis of the X-ray crystal structures of select C.I. Disperse Orange dyes, offering a valuable resource for those engaged in the study and application of these compounds.
This guide delves into the crystallographic data of C.I. Disperse Orange 61 and C.I. Disperse Orange 29, presenting a side-by-side comparison of their key structural parameters. Furthermore, it outlines the experimental protocol for single-crystal X-ray diffraction, the gold-standard technique for elucidating molecular structures. Recognizing the multifaceted nature of structural analysis, this guide also briefly explores alternative characterization methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, providing a broader context for the presented crystallographic data.
Comparative Analysis of Crystal Structures
The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction analysis of C.I. Disperse Orange 61 and C.I. Disperse Orange 29. These parameters define the unit cell of the crystal lattice and the symmetry of the molecular arrangement.
| Parameter | C.I. Disperse Orange 61 | C.I. Disperse Orange 29 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P1 |
| Unit Cell Dimensions | ||
| a (Å) | 8.859(2) | 7.561(2) |
| b (Å) | 9.899(2) | 11.628(10) |
| c (Å) | 11.417(3) | 15.607(3) |
| α (°) | 78.51(4) | 90 |
| β (°) | 70.37(3) | 90 |
| γ (°) | 80.46(4) | 90 |
| Volume (ų) | 918.8(4) | 1371.4(6) |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the crystal structures of C.I. Disperse Orange dyes is achieved through single-crystal X-ray diffraction. The following is a generalized experimental protocol based on common practices for organic compounds.
1. Crystal Growth:
-
Single crystals of the dye are grown by slow evaporation of a suitable solvent. For instance, crystals of C.I. Disperse Orange 61 can be obtained from a chloroform (B151607) solution. The choice of solvent is critical and is often determined empirically.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is then placed in an X-ray diffractometer.
-
Data collection is performed at a controlled temperature, typically 100 or 293 K, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
-
A series of diffraction images are collected as the crystal is rotated.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, displacement parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction intensities.
Alternative Method: NMR Spectroscopy and DFT Calculations
While X-ray crystallography provides definitive information about the solid-state structure, other techniques can offer insights into the dye's structure in solution and its electronic properties.
1. NMR Spectroscopy:
-
¹H and ¹³C NMR spectroscopy can be used to elucidate the molecular structure of dyes in solution.
-
For example, the ¹H NMR spectrum of a related azo dye, Orange II, has been used to study its tautomeric equilibrium in different solvents.
2. Density Functional Theory (DFT) Calculations:
-
Computational methods like DFT can be used to model the geometry and electronic properties of dye molecules.
-
These calculations can complement experimental data by providing insights into bond lengths, bond angles, and electronic transitions.
Visualizing the Workflow
The following diagram illustrates the general workflow of X-ray crystal structure analysis.
Unraveling the Toxicological Landscape of Disperse Dyes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical compounds is paramount. This guide provides a comparative analysis of the toxicological effects of various disperse dyes, a class of synthetic colorants widely used in the textile industry. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering insights into their cytotoxic, genotoxic, and ecotoxicological properties.
Disperse dyes, due to their chemical nature, can pose potential risks to human health and the environment. Their toxicological evaluation is crucial for risk assessment and the development of safer alternatives. This guide summarizes key toxicological endpoints for several disperse dyes, details the experimental methods used for their assessment, and explores the molecular mechanisms underlying their toxicity.
Comparative Toxicological Data of Disperse Dyes
The following table summarizes the available quantitative data on the cytotoxicity and aquatic toxicity of selected disperse dyes. It is important to note that direct comparison of these values should be done with caution, as experimental conditions such as cell lines, exposure times, and test organisms can vary between studies.
| Dye Name | Toxicological Endpoint | Test System | Result | Reference |
| Disperse Red 1 | Genotoxicity (Micronucleus Assay) | Human Lymphocytes | Dose-dependent increase in micronuclei up to 1.0 µg/mL.[1][2] | |
| Disperse Red 1 | Genotoxicity (Micronucleus Assay) | HepG2 cells | Dose-dependent increase in micronuclei up to 2.0 µg/mL.[1][2] | |
| Disperse Red 1 | Genotoxicity (Comet Assay) | 3D Human Dermal Equivalents | Non-genotoxic under the tested conditions.[1] | |
| Disperse Red 13 | Aquatic Toxicity (LC50) | Daphnia similis | Increased toxicity compared to Disperse Red 1.[3] | |
| Disperse Orange 1 | Genotoxicity (Micronucleus Assay) | Human Lymphocytes | Dose-dependent increase in micronuclei up to 1.0 µg/mL.[1][2] | |
| Disperse Orange 1 | Genotoxicity (Micronucleus Assay) | HepG2 cells | Dose-dependent increase in micronuclei up to 2.0 µg/mL.[1][2] | |
| Disperse Orange 1 | Genotoxicity (Comet Assay) | HepG2 cells | Genotoxic at concentrations of 0.2, 0.4, 1.0, 2.0, and 4.0 µg/mL.[4][5] | |
| Disperse Orange 1 | Cytotoxicity (Apoptosis) | HepG2 cells | Induced apoptosis after 72h of contact.[4][5] | |
| Disperse Dye 1 (unnamed) | Cytotoxicity (IC50) | HepG-2 (Hepatocellular carcinoma) | 23.4 ± 1.2 µg/mL | [6] |
| Disperse Dye 1 (unnamed) | Cytotoxicity (IC50) | MCF-7 (Breast cancer) | 62.2 ± 4.1 µg/mL | [6] |
| Disperse Dye 1 (unnamed) | Cytotoxicity (IC50) | HCT-116 (Colon carcinoma) | 28 ± 1.9 µg/mL | [6] |
| Disperse Dye 1 (unnamed) | Cytotoxicity (IC50) | A-549 (Lung carcinoma) | 53.6 ± 5.8 µg/mL | [6] |
| Disperse Dye 2 (unnamed) | Cytotoxicity (IC50) | HepG-2 (Hepatocellular carcinoma) | 196 ± 3.2 µg/mL | [6] |
| Disperse Dye 2 (unnamed) | Cytotoxicity (IC50) | MCF-7 (Breast cancer) | 482 ± 8.9 µg/mL | [6] |
| Disperse Dye 2 (unnamed) | Cytotoxicity (IC50) | HCT-116 (Colon carcinoma) | 242 ± 3.6 µg/mL | [6] |
| Disperse Dye 2 (unnamed) | Cytotoxicity (IC50) | A-549 (Lung carcinoma) | 456 ± 7.3 µg/mL | [6] |
Experimental Protocols for Key Toxicological Assays
Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are summaries of the protocols for three key assays used to evaluate the toxicity of disperse dyes.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the disperse dye and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Genotoxicity (Comet) Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage in individual cells.
-
Cell Preparation: Expose cells to the test compound (disperse dye) for a defined period.
-
Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA fragments migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Genotoxicity (In Vitro Micronucleus) Test
The in vitro micronucleus test is used to detect the genotoxic potential of a substance by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes or a suitable cell line) and expose them to various concentrations of the disperse dye, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye.
-
Scoring: Analyze the cells under a microscope to determine the frequency of micronuclei in the binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.
Molecular Mechanisms of Toxicity: The Role of Oxidative Stress and the Nrf2 Pathway
A growing body of evidence suggests that a key mechanism underlying the toxicity of many disperse dyes, particularly azo dyes, is the induction of oxidative stress.[7][8][9] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to damage to cellular components such as DNA, proteins, and lipids.
In response to oxidative stress, cells activate a protective mechanism known as the Keap1-Nrf2 signaling pathway.[7][8][9] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. However, upon exposure to oxidative stressors like certain disperse dyes or their metabolites, specific cysteine residues on Keap1 are modified. This leads to a conformational change in Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1, catalase, superoxide (B77818) dismutase) and phase II detoxification enzymes.[10][11] Studies on textile workers exposed to azo dyes have shown a significant increase in Nrf2 activity, indicating an adaptive response to the oxidative burden.[7][8][9][12]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing dye toxicity and the Keap1-Nrf2 signaling pathway.
References
- 1. Genotoxicity assessment of reactive and disperse textile dyes using human dermal equivalent (3D cell culture system) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Comet Assay as a Tool to Detect the Genotoxic Potential of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 5. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Chemical Regulation of the Keap1-Nrf2 Signaling Pathway [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. | Semantic Scholar [semanticscholar.org]
- 10. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NRF2 and Its Downstream Processes: Opportunities and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
evaluation of the color fastness of Disperse Orange 73 on various fabrics
A Comparative Evaluation of the Color Fastness of Disperse Orange 73 and Alternative Dyes on Synthetic Fabrics
This guide provides a detailed comparison of the color fastness properties of Disperse Orange 73 against two alternative disperse dyes, Disperse Red 167 and Disperse Yellow 54, on various synthetic fabrics. The information is intended for researchers, scientists, and professionals in the textile and dyeing industries to make informed decisions on dye selection based on performance data.
Comparative Analysis of Color Fastness
The selection of a disperse dye is critically influenced by its fastness properties on different substrates. This section presents a quantitative comparison of Disperse Orange 73 with Disperse Red 167 and Disperse Yellow 54 on polyester (B1180765), nylon, and acetate (B1210297) fabrics. The data, compiled from various industry sources, is summarized in the table below.
Data Presentation: Color Fastness Ratings
| Dye Name | Fabric Type | Light Fastness (Xenon Arc) | Wash Fastness (Color Change) | Wash Fastness (Staining) | Crocking/Rubbing Fastness (Dry) | Crocking/Rubbing Fastness (Wet) | Sublimation Fastness |
| Disperse Orange 73 | Polyester | 6 - 7[1] | 4 - 5[1] | 5[2] | 4[1] | 4[1] | 3 - 5[1][2] |
| Nylon | Data Not Available | Poorer than polyester | Poorer than polyester | Data Not Available | Data Not Available | Data Not Available | |
| Acetate (Vinegar Fiber) | Good | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Good | |
| Disperse Red 167 | Polyester | 5 - 8[3][4] | 4 - 5[4] | 5[3] | Data Not Available | Data Not Available | 4 - 5[4] |
| Nylon | Data Not Available | Good[5] | Good[5] | Data Not Available | Data Not Available | Data Not Available | |
| Acetate | Good[5] | Good[5] | Good[5] | Data Not Available | Data Not Available | Data Not Available | |
| Disperse Yellow 54 | Polyester | 6 - 7[6][7] | 4 - 5[7] | 4 - 5[7] | Data Not Available | Data Not Available | Data Not Available |
| Nylon | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Acetate | Good affinity[8] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Fastness is graded on a scale of 1 to 5 for wash and crocking fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).
Experimental Protocols
The following are summaries of the standard test methods used to evaluate the color fastness properties presented in this guide.
Wash Fastness (ISO 105-C06)
This method determines the resistance of the color of textiles to domestic or commercial laundering.
-
Specimen Preparation: A dyed fabric specimen is cut to a specified size and sewn together with a multi-fiber adjacent fabric.
-
Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.
-
Mechanical Agitation: The container is rotated in a laundering machine at a specified temperature and for a specific duration to simulate washing.
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed and dried under controlled conditions.
-
Evaluation: The change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the grey scale.
Light Fastness (AATCC Test Method 16.3)
This method evaluates the resistance of a material's color to the fading effects of light.
-
Specimen Preparation: A specimen of the dyed fabric is mounted in a holder.
-
Exposure: The specimen is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.
-
Blue Wool Standards: A set of blue wool lightfastness standards with known fading characteristics are exposed alongside the specimen.
-
Evaluation: The degree of fading of the specimen is assessed by comparing the change in color to the fading of the blue wool standards. The light fastness is rated on a scale of 1 to 8.
Crocking (Rubbing) Fastness (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
Dry Crocking: A dry, white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The finger is then moved back and forth across the specimen for a specified number of cycles with a constant pressure.
-
Wet Crocking: The test is repeated with a wet rubbing cloth that has been wetted with distilled water to a specific pickup percentage.
-
Evaluation: The amount of color transferred to the white rubbing cloths is assessed by comparing them with the grey scale for staining.
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of color fastness of disperse dyes on fabrics.
Caption: Workflow for evaluating color fastness of disperse dyes.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. SKYCRON Disperse Orange SE / Disperse Orange 73 200% / Dyes for polyester - Disperse dyes, Textile chemicals | Made-in-China.com [m.made-in-china.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. China Disperse Red 167 Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 5. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Page loading... [guidechem.com]
Safety Operating Guide
Safe Disposal of C.I. Disperse Orange 73: A Laboratory Guide
Authoritative, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of C.I. Disperse Orange 73.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, an azo dye commonly used in laboratory settings. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is a reddish-brown powder that is insoluble in water but soluble in organic solvents such as acetone (B3395972) and ethanol[1]. It may cause skin and eye irritation[1]. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards.
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound in any form (powder or solution). This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat to protect clothing and skin.
-
Respiratory Protection: When handling the powder and if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95) is recommended.
All handling of the powdered dye should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Data | Citation(s) |
| Chemical Formula | C₂₄H₂₁N₅O₄ | |
| Molecular Weight | 443.45 g/mol | |
| CAS Number | 40690-89-9, 79300-11-1 | |
| Appearance | Orange to reddish-brown powder/grain | [1][2] |
| Solubility | Insoluble in water; Soluble in acetone, ethanol (B145695), and DMSO. | [1][3] |
| Light Fastness | 6 (on a scale of 1-8) | [4] |
| Washing Fastness | 4-5 (on a scale of 1-5) | |
| Environmental Fate | Expected to be persistent in soil, sediment, and water. | [5] |
| Bioaccumulation | Low potential to accumulate in the lipid tissues of organisms. | [5] |
Step-by-Step Disposal Protocol
The primary and most critical rule for the disposal of this compound is to treat all waste as hazardous and to adhere strictly to local, state, and federal regulations. On-site chemical treatment of azo dyes can be complex and may generate other hazardous byproducts; therefore, it is not recommended for a standard laboratory setting. The safest approach is meticulous waste segregation and disposal via a licensed environmental waste management company.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most crucial step. Use designated, clearly labeled hazardous waste containers.
-
Solid Waste:
-
Collect all unused or expired this compound powder, contaminated gloves, weigh boats, paper towels, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should read: "Hazardous Waste: this compound (Solid)" and include the CAS number.
-
-
Liquid Waste:
-
Non-halogenated Organic Solvents: Collect solutions of this compound in solvents like acetone or ethanol in a designated "Non-Halogenated Hazardous Waste" container.
-
Aqueous Solutions: Although sparingly soluble, any aqueous waste or rinse water should be collected as hazardous aqueous waste. Do not dispose of it down the drain.
-
All liquid waste containers must be kept closed when not in use and stored in a secondary containment tray.
-
Step 2: Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware and magnetic stir bars, must be thoroughly decontaminated after use.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in which the dye is soluble. Collect this rinse solvent as hazardous liquid waste.
-
Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to dry completely before reuse.
Step 3: Managing Spills
In the event of a spill, immediate and appropriate action is necessary.
-
For Powder Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid creating dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the area with a damp cloth, and dispose of the cloth as solid hazardous waste.
-
-
For Liquid Spills:
-
Contain the spill using absorbent pads or other appropriate materials.
-
Absorb the liquid and place the used absorbent materials into the solid hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Step 4: Final Disposal
Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Ensure all containers are properly labeled and sealed before removal.
Experimental Protocols and Methodologies
While in-lab degradation of this compound is not recommended, advanced oxidation processes (AOPs) are cited in the literature for the industrial treatment of azo dye effluents. These methods, such as the Fenton process and electrochemical oxidation, are highly effective but require specialized equipment and expertise.
-
Fenton Process: This method utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can break down the azo dye structure.
-
Electrochemical Oxidation: This technique involves the use of an electric current to generate oxidizing species at an anode, leading to the degradation of the dye molecules[6].
These protocols are provided for informational purposes to illustrate the chemical principles of azo dye degradation and are not intended as a guide for routine laboratory disposal.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
Logical Relationship of Safety and Disposal
Caption: Interrelationship of safety protocols and disposal procedures.
References
- 1. Page loading... [wap.guidechem.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. CI分散橙73 | this compound | CAS 40690-89-9 | 染料 | 美国InvivoChem [invivochem.cn]
- 4. Disperse Orange SE / Disperse Orange 73 - Disperse Dye, Textile Dyeing | Made-in-China.com [m.made-in-china.com]
- 5. canada.ca [canada.ca]
- 6. pubs.acs.org [pubs.acs.org]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling C.I. Disperse Orange 73
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling C.I. Disperse Orange 73. Adherence to these protocols is essential for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Respiratory Protection | Air-purifying respirator | NIOSH-approved N95 or higher-rated respirator for powders. |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166. |
| Hand Protection | Chemical-resistant gloves | Impervious gloves made of materials such as nitrile rubber, neoprene, or PVC. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Additional Protection | Face Shield | Recommended when there is a significant risk of dust generation or splashing. |
Operational Plan: Step-by-Step Handling Procedures
To ensure a safe operational workflow, from preparation to disposal, all personnel must adhere to the following step-by-step procedures.
Preparation
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
PPE Donning: Before entering the designated handling area, all required PPE, as specified in the table above, must be correctly donned.
-
Spill Kit: Ensure a spill kit containing absorbent materials, a scoop, a sealable waste container, and decontamination solution is readily accessible.
Weighing and Solution Preparation
-
Minimize Dust: Handle the powder carefully to avoid generating dust. Use a scoop or spatula for transferring the powder.
-
Ventilation: Perform all weighing and solution preparation activities within a certified chemical fume hood.
-
Closed System: Whenever possible, use a closed system for transferring the powder to the solvent to further reduce the risk of aerosolization.
Handling and Use
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.
-
Labeling: All containers with this compound, whether in solid or solution form, must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Transportation: When transporting the chemical within the laboratory, use a secondary container to prevent spills.
Decontamination and Spill Response
-
Surface Decontamination: After each use, decontaminate all work surfaces with a suitable cleaning agent.
-
Spill Cleanup: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Carefully scoop the material into a labeled, sealable waste container. Decontaminate the spill area thoroughly.
-
Personnel Decontamination: If skin contact occurs, wash the affected area with soap and water for at least 15 minutes. If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal Plan
The disposal of this compound and associated waste must be managed in accordance with local, state, and federal regulations.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.
Waste Treatment and Disposal
-
Aqueous Waste: For aqueous waste containing this compound, consider treatment methods such as adsorption onto activated carbon, coagulation/flocculation, or biological degradation, if facilities are available and regulations permit.
-
Final Disposal: All collected hazardous waste must be disposed of through the institution's designated hazardous waste management program.
Quantitative Data
While specific occupational exposure limits for this compound have not been established by OSHA or ACGIH, data for a similar compound, C.I. Disperse Orange 3, can provide guidance.
| Parameter | Value | Source |
| Permissible Exposure Limit (PEL) for "Particulates not otherwise regulated" (Respirable Fraction) | 5 mg/m³ | Santa Cruz Biotechnology, Safety Data Sheet for C.I. Disperse Orange 3[1] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
